molecular formula C7H13N3 B1387200 1-isopropyl-4-methyl-1H-pyrazol-5-amine CAS No. 3524-50-3

1-isopropyl-4-methyl-1H-pyrazol-5-amine

Cat. No.: B1387200
CAS No.: 3524-50-3
M. Wt: 139.2 g/mol
InChI Key: JWPNXAXDFINCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-4-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)10-7(8)6(3)4-9-10/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPNXAXDFINCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651917
Record name 4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-50-3
Record name 4-Methyl-1-(1-methylethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-isopropyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-isopropyl-4-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The primary synthetic strategy discussed is the well-established cyclocondensation reaction between isopropylhydrazine and a suitable β-ketonitrile precursor. This document delves into the mechanistic underpinnings of this transformation, addresses the critical aspect of regioselectivity, and provides a step-by-step guide for its practical execution and purification. Furthermore, this guide includes a thorough discussion of the characterization of the final product and safety considerations for the handling of all reagents. This resource is intended for researchers, scientists, and professionals in the field of drug development seeking a robust and reproducible method for the preparation of this important pyrazole derivative.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The unique electronic and steric properties of the pyrazole ring allow for diverse interactions with biological targets. Specifically, 5-aminopyrazole derivatives serve as crucial intermediates in the synthesis of compounds with a broad spectrum of pharmacological activities, including kinase inhibitors for oncology and anti-inflammatory agents. The target molecule, this compound, incorporates key structural features that are often exploited in the design of novel therapeutics. The N-isopropyl group can provide favorable pharmacokinetic properties, while the amino and methyl substituents offer handles for further functionalization and modulation of biological activity.

The development of a reliable and scalable synthesis for this compound is therefore of significant interest to the drug discovery community. This guide aims to provide a clear and detailed pathway to this molecule, grounded in established chemical principles.

Retrosynthetic Analysis and Core Synthetic Strategy

The most logical and widely employed method for the synthesis of 5-aminopyrazoles is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent.[1][2] For the synthesis of this compound, this retrosynthetic approach points to two key starting materials: isopropylhydrazine and a four-carbon backbone that can provide the 4-methyl and 5-amino functionalities.

The most suitable precursor for the C4 backbone is 3-amino-2-butenenitrile (also known as 3-aminocrotononitrile), which exists in tautomeric equilibrium with 3-oxobutanenitrile (acetoacetonitrile).[3][4] This β-enaminonitrile or β-ketonitrile provides the necessary electrophilic centers for the nucleophilic attack by the hydrazine nitrogens, leading to the formation of the pyrazole ring.

G target This compound intermediates Cyclocondensation target->intermediates Disconnection starting_materials Isopropylhydrazine + 3-Amino-2-butenenitrile / 3-Oxobutanenitrile intermediates->starting_materials Precursors

Caption: Retrosynthetic approach for this compound.

Mechanistic Insights and Regioselectivity

The reaction between isopropylhydrazine and 3-amino-2-butenenitrile/3-oxobutanenitrile proceeds through a well-defined mechanism. The initial step involves the nucleophilic attack of one of the hydrazine nitrogen atoms on the carbonyl carbon of 3-oxobutanenitrile or the β-carbon of the enaminonitrile tautomer. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.

A critical consideration in this synthesis is the regioselectivity of the cyclocondensation. Isopropylhydrazine is an unsymmetrical hydrazine, with a primary (NH2) and a secondary (NH-isopropyl) nitrogen atom. The initial nucleophilic attack can, in principle, occur from either nitrogen. Furthermore, the β-ketonitrile substrate presents two electrophilic sites: the carbonyl carbon and the nitrile carbon.

Generally, the more nucleophilic terminal nitrogen of the substituted hydrazine preferentially attacks the more electrophilic carbonyl carbon of the β-ketonitrile.[2] The subsequent intramolecular cyclization then involves the attack of the second hydrazine nitrogen onto the nitrile carbon. In the case of isopropylhydrazine, the terminal NH2 group is more sterically accessible and generally considered more nucleophilic for the initial attack. This leads to the desired this compound as the major product. However, the formation of the isomeric 1-isopropyl-3-methyl-1H-pyrazol-5-amine is a potential side reaction that should be monitored. The reaction conditions, particularly the solvent and temperature, can influence the regioselectivity.[5]

G cluster_0 Reaction Pathway Isopropylhydrazine Isopropylhydrazine Initial Adduct Initial Adduct Isopropylhydrazine->Initial Adduct 3-Oxobutanenitrile 3-Oxobutanenitrile 3-Oxobutanenitrile->Initial Adduct Cyclized Intermediate Cyclized Intermediate Initial Adduct->Cyclized Intermediate Intramolecular Cyclization Dehydration Dehydration Cyclized Intermediate->Dehydration Product This compound Dehydration->Product

Caption: Generalized workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles and substituted hydrazines.[2][6] Researchers should perform a thorough risk assessment before conducting any experimental work.

4.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
Isopropylhydrazine hydrochloride16726-41-3C₃H₁₁ClN₂110.59≥98%e.g., Sigma-Aldrich, TCI
3-Amino-2-butenenitrile1118-61-2C₄H₆N₂82.10≥97%e.g., Sigma-Aldrich, Alfa Aesar
Sodium ethoxide141-52-6C₂H₅NaO68.05≥96%e.g., Sigma-Aldrich
Ethanol (absolute)64-17-5C₂H₆O46.07≥99.5%e.g., Fisher Scientific
Diethyl ether60-29-7C₄H₁₀O74.12Anhydrouse.g., Sigma-Aldrich
Saturated sodium bicarbonate solution-NaHCO₃ (aq)--Prepared in-house
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37-e.g., VWR

4.2. Equipment

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

4.3. Step-by-Step Procedure

Step 1: Liberation of Isopropylhydrazine Free Base

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve isopropylhydrazine hydrochloride (1.11 g, 10 mmol) in water (20 mL).

  • Cool the solution in an ice bath.

  • Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is basic (pH > 8).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution and carefully concentrate the filtrate on a rotary evaporator at low temperature to obtain isopropylhydrazine as a colorless oil. Caution: Isopropylhydrazine is toxic and should be handled in a well-ventilated fume hood.[1][7][8]

Step 2: Cyclocondensation Reaction

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 3-amino-2-butenenitrile (0.82 g, 10 mmol) in absolute ethanol (50 mL).[3][4]

  • To this solution, add a solution of sodium ethoxide in ethanol (21 wt%, 3.2 mL, ~10 mmol).

  • Add the freshly prepared isopropylhydrazine (from Step 1) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent on a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The spectrum should show characteristic signals for the isopropyl group (a septet and a doublet), the methyl group (a singlet), the pyrazole ring proton (a singlet), and the amino protons (a broad singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The spectrum will display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the product (139.20 g/mol ).[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group and C=C/C=N stretching of the pyrazole ring.

Safety and Handling Precautions

  • Isopropylhydrazine and its salts are toxic and should be handled with extreme care in a well-ventilated fume hood. [1][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 3-Amino-2-butenenitrile is harmful if swallowed or in contact with skin and can cause skin and eye irritation. [4][10] Handle with appropriate PPE.

  • Sodium ethoxide is a corrosive and flammable solid. Handle in an inert atmosphere and away from sources of ignition.

  • All reactions should be conducted in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The cyclocondensation of isopropylhydrazine with 3-amino-2-butenenitrile provides a direct and efficient method for constructing this valuable heterocyclic building block. By understanding the underlying reaction mechanism and paying close attention to the experimental details and safety precautions, researchers can successfully synthesize this compound for its application in drug discovery and medicinal chemistry programs. The provided protocol serves as a robust starting point for the laboratory-scale synthesis of this important pyrazole derivative.

References

An In-depth Technical Guide to 1-isopropyl-4-methyl-1H-pyrazol-5-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents across a wide range of diseases.[1] Pyrazole-containing drugs have demonstrated remarkable success in the market, with applications including anti-inflammatory, anticancer, antiviral, and anticoagulant therapies.[2] The versatility of the pyrazole core allows for fine-tuning of steric and electronic properties through substitution, enabling the optimization of drug-like characteristics and target engagement. This guide focuses on a specific, valuable derivative: 1-isopropyl-4-methyl-1H-pyrazol-5-amine , a key building block for the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors.

IUPAC Name and Structure Elucidation

The precise chemical identity of the topic of this guide is crucial for clear scientific communication.

IUPAC Name: this compound[3]

Chemical Structure:

Figure 1: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

While experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds. These predictions are crucial for designing synthetic routes and purification protocols.

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₇H₁₃N₃[4]
Molecular Weight 139.20 g/mol [4]
CAS Number 3524-50-3[3]
Appearance Likely a solid at room temperatureBased on similar aminopyrazole structures.
Melting Point Not available (experimental)-
Boiling Point Not available (experimental)-
Solubility Likely soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is expected.General solubility of pyrazole derivatives.
pKa The amine group (NH₂) is expected to be basic, with a pKa around 4-6. The pyrazole ring nitrogens are weakly basic.Based on analogous aminopyrazoles.
LogP 1.35 (calculated)[4]

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): ~7.3 (s, 1H, pyrazole C3-H), ~4.5 (sept, 1H, isopropyl CH), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 3H, C4-CH₃), ~1.4 (d, 6H, isopropyl CH₃).[5][6]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm): ~150 (C5-NH₂), ~140 (C3), ~120 (C4), ~48 (isopropyl CH), ~22 (isopropyl CH₃), ~10 (C4-CH₃).[5][6]

  • FT-IR (KBr, cm⁻¹):

    • ν: ~3400-3200 (N-H stretch, amine), ~2970 (C-H stretch, alkyl), ~1620 (C=N stretch, pyrazole), ~1580 (N-H bend, amine).[7]

  • Mass Spectrometry (EI):

    • m/z: 139 (M⁺), 124 ([M-CH₃]⁺), 97 ([M-C₃H₆]⁺).[8]

Synthesis Protocol: A Plausible and Detailed Approach

G start 2-Methyl-3-oxobutanenitrile intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Isopropylhydrazine hydrazine->intermediate product 1-isopropyl-4-methyl- 1H-pyrazol-5-amine intermediate->product Dehydration reagents Ethanol, Acetic Acid (cat.) reagents->intermediate cyclization Intramolecular Cyclization cyclization->product

Figure 2: Proposed Synthesis Pathway.

Experimental Protocol:

Objective: To synthesize this compound.

Materials:

  • 2-Methyl-3-oxobutanenitrile

  • Isopropylhydrazine (or its hydrochloride salt)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate (for workup if using hydrochloride salt)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-oxobutanenitrile (1.0 equivalent) in absolute ethanol.

  • Addition of Hydrazine: Add isopropylhydrazine (1.1 equivalents) to the solution. If using the hydrochloride salt, add sodium bicarbonate (1.2 equivalents) to neutralize the acid.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (approximately 5 mol%) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x volume of water).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction.

  • Acetic Acid Catalyst: Protonates the carbonyl oxygen of the β-ketonitrile, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.

  • Excess Isopropylhydrazine: Ensures complete consumption of the limiting β-ketonitrile.

  • Aqueous Workup and Extraction: Removes the catalyst and any water-soluble byproducts.

  • Column Chromatography: A standard and effective method for purifying organic compounds to a high degree.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The pyrazole scaffold is a key component of many approved kinase inhibitors, and the specific substitution pattern of this molecule makes it particularly attractive for this purpose.[3][10]

Role as a Kinase Inhibitor Scaffold:

Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[11][12] Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of modern drug discovery.

The this compound scaffold provides several key features for designing potent and selective kinase inhibitors:

  • Hydrogen Bonding: The 5-amino group and the pyrazole ring nitrogens can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase ATP-binding pocket.

  • Hydrophobic Interactions: The N-isopropyl and C4-methyl groups can occupy hydrophobic pockets within the active site, enhancing binding affinity and selectivity.[10]

  • Synthetic Handle: The 5-amino group serves as a versatile point for further chemical modification, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

cluster_0 Kinase Active Site hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor Pyrazole-based Inhibitor inhibitor->hinge H-bonds inhibitor->hydrophobic_pocket Hydrophobic Interactions inhibitor->gatekeeper Steric Interactions (Selectivity)

Figure 3: Simplified interaction model of a pyrazole-based kinase inhibitor.

Potential Therapeutic Targets:

Derivatives of this compound could be investigated as inhibitors for a variety of kinases implicated in disease, including:

  • Janus Kinases (JAKs): Involved in inflammatory and autoimmune diseases.

  • Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies.

  • Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): Implicated in tumor growth and angiogenesis.[13]

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the proven track record of the pyrazole scaffold in drug discovery make it a highly attractive starting material for the development of novel therapeutics. While experimental data on the compound itself is limited, its structural features strongly suggest its potential as a key intermediate for the synthesis of potent and selective kinase inhibitors. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted and holds significant promise for the discovery of new medicines to address unmet medical needs.

References

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry.[1][2] Its discovery in the late 19th century opened up a new field of chemical synthesis and led to the development of a vast array of compounds with significant biological activities.[1] This guide provides a comprehensive overview of the discovery, synthesis, and evolution of pyrazole-based compounds, offering insights into the chemical principles and experimental logic that have driven their development. Pyrazole and its derivatives are a class of organic compounds featuring different substituents on the pyrazole ring, and these modifications significantly alter the properties and applications of the compounds.[3]

The Dawn of Pyrazole Chemistry: A Historical Perspective

The history of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[1][4] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first pyrazole derivative, a compound he named antipyrine.[4][5] This discovery was a landmark achievement, not only for its contribution to heterocyclic chemistry but also for its immediate impact on medicine. Antipyrine was found to possess potent antipyretic and analgesic properties and quickly became one of the most widely used drugs of its time.[5]

The parent compound, pyrazole, was first synthesized in 1889 by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[6] However, it was Knorr's synthesis of substituted pyrazoles that truly unlocked the potential of this chemical scaffold.[1]

The Cornerstone of Synthesis: The Knorr Pyrazole Synthesis

The foundational method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, a reaction that has remained a staple in organic chemistry for over a century.[1][7] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[7][8]

Experimental Protocol: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is based on the original 1883 publication by Ludwig Knorr.[1]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Reaction vessel

  • Water bath

Procedure:

  • Combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate in a suitable reaction vessel.[1]

  • Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, releasing a significant amount of heat and forming phenylhydrazone.[1]

  • Heat the reaction mixture on a water bath. The phenylhydrazone undergoes cyclization with the elimination of ethanol to form 1-phenyl-3-methyl-5-pyrazolone.[1]

  • The product solidifies upon cooling.[1]

  • Recrystallize the crude product from hot water to obtain colorless needles.[1]

Causality Behind the Experimental Choices

The choice of a β-ketoester, like ethyl acetoacetate, is crucial as it provides the necessary 1,3-dicarbonyl functionality for the cyclization to occur. The hydrazine derivative acts as the source of the two nitrogen atoms in the pyrazole ring. The initial condensation is often exothermic, and allowing the reaction to proceed at ambient temperature before heating provides better control. The final heating step drives the intramolecular cyclization and elimination of a small molecule (in this case, ethanol), which is thermodynamically favorable and leads to the formation of the stable aromatic pyrazole ring.[9]

Mechanism of the Knorr Pyrazole Synthesis

The mechanism of the Knorr pyrazole synthesis proceeds through the following key steps:

  • Imine Formation: The reaction is initiated by the acid-catalyzed attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming an imine.[8][10]

  • Intramolecular Attack: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[8][10]

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form a diimine compound.[10]

  • Deprotonation and Aromatization: The diimine compound is then deprotonated to regenerate the acid catalyst and form the final, stable aromatic pyrazole product.[8][10]

Knorr_Pyrazole_Synthesis

Modern Synthetic Approaches to Pyrazole Derivatives

While the Knorr synthesis remains a cornerstone, numerous other methods for synthesizing pyrazoles have been developed over the years, offering greater flexibility and access to a wider range of derivatives.[11]

1,3-Dipolar Cycloaddition

This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with an alkyne. This [3+2] cycloaddition reaction is a powerful tool for constructing the pyrazole ring with high regioselectivity.[12]

Multicomponent Reactions

More recently, multicomponent reactions (MCRs) have gained prominence for the synthesis of pyrazoles.[13] These reactions involve the one-pot combination of three or more starting materials to form the final product, offering high efficiency and atom economy.[13] For example, a one-pot reaction of an aldehyde, a ketone, and a hydrazine can yield pyrazoline intermediates, which are then oxidized to pyrazoles.[14]

Pyrazole-Based Compounds in Medicine: From Pain Relief to Cancer Therapy

The discovery of antipyrine's medicinal properties foreshadowed the immense therapeutic potential of pyrazole-based compounds.[5] Today, the pyrazole scaffold is a privileged structure in drug discovery, found in a wide range of pharmaceuticals.[12][15]

Anti-inflammatory Agents: The Rise of COX-2 Inhibitors

Many early pyrazole-based drugs, such as phenylbutazone, were non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibited both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[16][17] While effective at reducing pain and inflammation, their inhibition of COX-1 often led to gastrointestinal side effects.[17]

The discovery of the two COX isoforms in the early 1990s revolutionized the field of anti-inflammatory drug development.[18] It was found that COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation.[18] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory benefits with fewer gastrointestinal side effects.[18]

This hypothesis drove the development of a new class of NSAIDs: the selective COX-2 inhibitors. A prominent example is celecoxib (Celebrex), a diaryl-substituted pyrazole.[19]

Mechanism of Action: Celecoxib

Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[19][20][21] The selectivity of celecoxib for COX-2 is attributed to its sulfonamide side chain, which can bind to a hydrophilic pocket present in the active site of COX-2 but not COX-1.[18][20]

Celecoxib_MoA

Diverse Pharmacological Activities

Beyond their anti-inflammatory effects, pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer: Several pyrazole-containing drugs have been approved for the treatment of various cancers.[16][22]

  • Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against a range of bacteria and fungi.[23][24]

  • Antiviral: The pyrazole scaffold has been incorporated into antiviral drug candidates.[25]

  • Anticonvulsant, Antidepressant, and Analgesic: These compounds have also found applications in treating neurological and pain-related disorders.[25]

Drug NameTherapeutic ClassMechanism of Action (if known)
Celecoxib Anti-inflammatory (NSAID)Selective COX-2 inhibitor[19][20]
Crizotinib AnticancerAnaplastic lymphoma kinase (ALK) and ROS1 inhibitor
Rimonabant Anti-obesity (withdrawn)Cannabinoid receptor 1 (CB1) inverse agonist
Difenamizole AnalgesicOpioid receptor agonist
Betazole H2-receptor agonistStimulates gastric acid secretion
Fezolamide AntidepressantSerotonin reuptake inhibitor

Pyrazole-Based Compounds in Agrochemicals

The versatility of the pyrazole ring has also been extensively exploited in the agrochemical industry.[12][26] Pyrazole derivatives are used as:

  • Herbicides: They are effective in controlling a wide range of weeds.[27][28] For instance, Pyrazosulfuron-Ethyl is a widely used herbicide in rice cultivation.[27]

  • Insecticides: Compounds like tebufenpyrad and tolfenpyrad are used to control various insect pests.[26] Their mode of action often involves disrupting the electron transport system in the mitochondria of insects.[26]

  • Fungicides: Pyrazole carboxamides, such as bixafen and fluxapyroxad, are potent fungicides that inhibit succinate dehydrogenase in fungi.[29][30]

The development of pyrazole-based agrochemicals has been driven by the need for effective and selective crop protection agents.[27] The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of their biological activity and spectrum of control.[26]

Conclusion

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in drug discovery and agrochemical development, the journey of pyrazole chemistry is a testament to the power of scientific inquiry and the continuous evolution of synthetic methodology. The foundational Knorr synthesis provided the initial gateway to this versatile class of compounds, and subsequent innovations have expanded the synthetic toolkit, enabling the creation of a vast array of molecules with profound impacts on human health and agriculture. As our understanding of biological targets deepens, the pyrazole ring is certain to remain a central motif in the design of new and improved therapeutic and crop protection agents.

References

A Methodological Guide to Identifying and Validating Therapeutic Targets for 1-isopropyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1] This guide addresses the novel compound, 1-isopropyl-4-methyl-1H-pyrazol-5-amine, for which specific biological data is not yet publicly available. In the absence of direct evidence, we present a comprehensive, methodology-driven framework for identifying and validating its potential therapeutic targets. By leveraging the extensive knowledge base of analogous pyrazole derivatives, we outline a hypothesis-driven exploration of likely target classes, including protein kinases, cyclooxygenase enzymes, and ion channels. This document provides drug development professionals with a robust, multi-pronged strategy encompassing computational prediction, phenotypic screening, advanced chemical proteomics, and rigorous biophysical and genetic validation techniques. Detailed experimental protocols and workflows are provided to guide the systematic deconvolution of this compound's mechanism of action, thereby accelerating its journey from a novel chemical entity to a potential therapeutic candidate.

Part 1: The Pyrazole Scaffold - A Foundation for Target Hypothesis

Based on extensive precedent in the scientific literature, we can hypothesize three primary target classes for initial investigation:

  • Protein Kinases: The pyrazole moiety is a key component of numerous ATP-competitive kinase inhibitors used in oncology and inflammation.[7][8]

  • Inflammation-Modulating Enzymes: Specifically, cyclooxygenase (COX) enzymes are well-known targets for pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

  • Ion Channels and Receptors: Various pyrazole compounds have been shown to modulate the activity of ion channels and other receptors crucial for neuronal function.[11][12]

The following sections will detail a systematic approach to first screen for function and then definitively identify the molecular targets of this compound within these and other potential classes.

Part 2: A Strategic Framework for Target Identification and Deconvolution

Identifying the molecular target of a novel compound, a process often called "target deconvolution," is a critical step in drug discovery that transforms a phenotypic "hit" into a mechanistically understood lead molecule.[13][14] We propose a multi-phase strategy that integrates computational, cellular, and proteomic approaches to efficiently identify and validate the target(s) of this compound.

Phase I: Broad-Based Phenotypic Screening

The initial step is to understand the compound's biological effect in relevant cellular contexts without pre-supposing a specific target.[15] This approach can uncover unexpected activities and provides the functional data needed to guide subsequent deconvolution efforts.

Recommended Phenotypic Assay Panels:

  • Oncology Panel: Screen against a panel of diverse human cancer cell lines (e.g., NCI-60) to identify anti-proliferative activity. Key cell lines could include those representing breast (MCF-7), lung (A549), colon (HCT-116), and leukemia (K562), where pyrazole derivatives have previously shown activity.[16][17]

  • Neurology Panel: Employ assays relevant to neurodegenerative diseases or neuronal excitability. This could include assays for neuroprotection against oxidative stress in neuronal cell lines (e.g., SH-SY5Y) or assays measuring ion channel activity through electrophysiology or fluorescent reporters.[6][19][20]

The results of these screens will classify the compound's primary activity, thereby focusing the subsequent, more resource-intensive target identification workflows.

Phase II: Target Deconvolution Methodologies

Once a robust and reproducible phenotype is confirmed, the following parallel strategies should be employed to identify the specific protein(s) with which the compound interacts.

Computational methods provide a rapid, cost-effective way to generate a preliminary list of potential targets based on the compound's structure.[21][22]

  • Reverse/Inverse Docking: This technique docks the 3D structure of this compound against a large library of protein crystal structures to predict potential binding partners based on favorable docking scores.[21]

  • Ligand-Based Similarity Searching: This method compares the compound's structure to databases of known bioactive molecules (e.g., ChEMBL, PubChem). Targets of structurally similar compounds are considered potential targets for the query molecule.[23]

These computational hits must be treated as hypotheses that require experimental validation.

Chemical proteomics is a powerful method for directly identifying drug-binding proteins from a complex biological sample, such as a cell lysate.[24][25] The most common approach is affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity-Based Target Pull-Down

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and a reactive handle (e.g., an alkyne or biotin). It is critical to first confirm that this new probe retains the biological activity of the parent compound.

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads.

  • Lysate Incubation: Incubate the affinity beads with a protein lysate prepared from cells where the compound showed a strong phenotypic effect.

  • Competitive Elution: To distinguish specific binders from non-specific ones, perform a parallel incubation where the lysate is pre-treated with an excess of the original, "free" compound. Specific target proteins will bind to the free compound and will not be captured by the beads.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Mass Spectrometry Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are present in the non-competed sample but significantly reduced or absent in the competed sample are considered high-confidence candidate targets.[26]

Genetic methods, particularly CRISPR-based screens, can identify genes that are essential for a compound's activity, thus pointing to the target or critical pathway components.[27]

Experimental Protocol: CRISPR/Cas9 Knockout Screen

  • Library Transduction: Transduce a population of Cas9-expressing cells (chosen based on phenotypic screening results) with a genome-wide sgRNA library, such that each cell receives a single gene knockout.

  • Compound Treatment: Treat the cell population with a lethal or sub-lethal concentration of this compound for a defined period.

  • Selection: Cells in which a gene essential for the drug's activity has been knocked out will survive or proliferate at a higher rate.

  • Sequencing and Analysis: Isolate genomic DNA from the surviving cell population and use next-generation sequencing to determine the enrichment of specific sgRNAs. Genes targeted by the enriched sgRNAs are candidate targets or essential pathway members. For example, if the compound inhibits a specific kinase, knocking out that kinase should confer resistance.

The convergence of data from these three distinct methodologies—computational, biochemical, and genetic—provides a powerful, self-validating system for generating a shortlist of high-priority targets.

G cluster_0 Phase I: Phenotypic Screening cluster_1 Phase II: Target Deconvolution cluster_2 Phase III: Validation Start This compound PhenoScreen Oncology, Inflammation, Neurology Cell-Based Assay Panels Start->PhenoScreen PhenoHit Confirmed Phenotypic Hit (e.g., Anti-proliferative) PhenoScreen->PhenoHit Comp Computational Prediction (Reverse Docking, Similarity Search) PhenoHit->Comp Chem Chemical Proteomics (Affinity Pull-Down + MS) PhenoHit->Chem Gen Genetic Screening (CRISPR/Cas9 Knockout) PhenoHit->Gen CandidateList Converged Candidate Target List Comp->CandidateList Chem->CandidateList Gen->CandidateList CETSA Biophysical Confirmation (CETSA) CandidateList->CETSA Biochem Biochemical/Functional Validation (Enzyme Assays, Target Knockdown) CandidateList->Biochem ValidatedTarget Validated Therapeutic Target CETSA->ValidatedTarget Biochem->ValidatedTarget

Caption: A multi-pronged workflow for target identification and validation.

Part 3: Target Validation - From Candidate to Confirmation

Identifying a candidate protein is not the end of the process. Rigorous validation is essential to confirm that the compound's therapeutic effect is mediated through this target.[28][29]

Biophysical Confirmation of Direct Engagement

The Cellular Thermal Shift Assay (CETSA®) is a gold-standard method for verifying direct binding between a compound and its target protein in a cellular environment.[13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C). The binding of the compound will stabilize its target protein, increasing its resistance to thermal denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Protein Detection: Analyze the amount of the soluble candidate protein remaining at each temperature using Western blotting or mass spectrometry.

  • Melt Curve Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control confirms direct target engagement.

Functional Validation

Finally, it is crucial to demonstrate that modulating the validated target recapitulates the compound's phenotypic effect.

  • For Enzymatic Targets (e.g., Kinases, COX): Perform in vitro enzymatic assays using the purified target protein to determine the compound's inhibitory constant (IC₅₀ or Kᵢ). This confirms direct functional modulation.[30]

  • Cellular Target Knockdown: Use techniques like siRNA or CRISPR to reduce the expression of the target protein in cells. If the compound's activity is diminished or abolished in these knockdown cells compared to control cells, it provides strong evidence that the drug acts through that target.[31]

G cluster_validation Target Validation Workflow cluster_direct Direct Binding cluster_functional Functional Relevance Candidate Candidate Target (from Phase II) CETSA CETSA (Thermal Shift) Candidate->CETSA EnzymeAssay Enzymatic Assay (IC50 Determination) Candidate->EnzymeAssay Knockdown Target Knockdown (siRNA/CRISPR) + Phenotypic Assay Candidate->Knockdown Confirmation Confirmed On-Target Mechanism of Action CETSA->Confirmation EnzymeAssay->Confirmation Knockdown->Confirmation

Caption: Workflow for validating a candidate therapeutic target.

Part 4: Data Synthesis and Prioritization

The successful execution of this framework will yield a wealth of data. The highest priority therapeutic targets for this compound will be those that satisfy multiple criteria across the different experimental approaches.

Table 1: Prioritization Matrix for Candidate Targets

CriteriaComputational PredictionChemical ProteomicsGenetic ScreenBiophysical ValidationFunctional ValidationPriority Score
Target X High Docking ScoreIdentified by Pull-downEnriched in CRISPR ScreenPositive CETSA ShiftLow IC₅₀ in Enzyme AssayHigh
Target Y Low Docking ScoreIdentified by Pull-downNot EnrichedPositive CETSA ShiftNo Functional EffectMedium (Potential Off-Target)
Target Z High Docking ScoreNot IdentifiedNot EnrichedNegative CETSA ShiftN/ALow

By systematically applying this integrated strategy, researchers can move with confidence from a novel chemical structure to a fully validated therapeutic target, paving the way for preclinical and clinical development.

References

Spectroscopic Signature of 1-isopropyl-4-methyl-1H-pyrazol-5-amine: A Predictive Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents.[1] Their versatile biological activities are intimately linked to their specific substitution patterns, making detailed structural elucidation an indispensable step in their development. This guide focuses on 1-isopropyl-4-methyl-1H-pyrazol-5-amine (CAS 3524-50-3), a member of this important family.[2][3][4]

Molecular Structure and Isomeric Considerations

The structural framework of this compound, with the IUPAC name confirming its substituent positions, is foundational to predicting its spectral characteristics. The presence of an amino group at the C5 position and an isopropyl group at the N1 position of the pyrazole ring are key features that will dominate the spectral data.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to provide a clear fingerprint of the molecule's proton environment. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on the electronic environment of each proton, influenced by inductive effects and the aromaticity of the pyrazole ring.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.2 - 4.4Septet1HCH (isopropyl)The methine proton of the isopropyl group is attached to a nitrogen atom, leading to a downfield shift. It is split by the six adjacent methyl protons into a septet.
~ 3.5 - 4.0Broad Singlet2HNH₂The protons of the primary amine are expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary with concentration and solvent.
~ 7.3Singlet1HC3-HThe proton on the pyrazole ring at the C3 position is expected to appear as a singlet in the aromatic region.
~ 2.1Singlet3HCH₃ (ring)The methyl group attached to the pyrazole ring is expected to be a singlet in the upfield region.
~ 1.4Doublet6HCH₃ (isopropyl)The two methyl groups of the isopropyl substituent are equivalent and are split by the adjacent methine proton into a doublet.

Causality in Proton Chemical Shifts:

  • Isopropyl Group: The methine proton's direct attachment to the nitrogen of the pyrazole ring results in significant deshielding. The six methyl protons are shielded and appear further upfield.

  • Pyrazole Ring Proton: The C3-H proton resides in an aromatic environment, leading to a downfield chemical shift.

  • Amine Protons: The chemical shift of the NH₂ protons is highly variable and dependent on factors like solvent, temperature, and concentration. Their signal is often broad.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their attached atoms.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 150C5This carbon is attached to the amino group and is part of the aromatic pyrazole ring, resulting in a significant downfield shift.
~ 135C3The C3 carbon of the pyrazole ring is expected in the aromatic region.
~ 105C4The C4 carbon, substituted with a methyl group, is anticipated to be more shielded compared to the other ring carbons.
~ 50CH (isopropyl)The methine carbon of the isopropyl group, being directly attached to nitrogen, is shifted downfield.
~ 22CH₃ (isopropyl)The methyl carbons of the isopropyl group are expected in the aliphatic region.
~ 10CH₃ (ring)The methyl carbon attached to the pyrazole ring is expected at a relatively upfield position.

Workflow for NMR Analysis

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in CDCl3 tms Add TMS Standard dissolve->tms tube Transfer to NMR Tube tms->tube nmr Acquire 1H & 13C Spectra tube->nmr processing Fourier Transform & Phasing nmr->processing shifts Assign Chemical Shifts processing->shifts multiplicity Analyze Splitting Patterns shifts->multiplicity integration Measure Integration multiplicity->integration structure structure integration->structure Structure Confirmation

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted IR Data

Frequency Range (cm⁻¹)VibrationFunctional GroupIntensity
3400 - 3200N-H StretchPrimary Amine (NH₂)Medium-Strong
2970 - 2850C-H StretchIsopropyl, Methyl (sp³)Strong
~ 1620N-H BendPrimary Amine (NH₂)Medium
~ 1580C=C StretchPyrazole RingMedium
~ 1500C=N StretchPyrazole RingMedium
1470 - 1430C-H BendIsopropyl, MethylMedium

Interpretation of IR Bands:

  • The presence of a primary amine will be clearly indicated by the N-H stretching vibrations in the 3400-3200 cm⁻¹ region, which may appear as a doublet.

  • Strong C-H stretching bands below 3000 cm⁻¹ will confirm the presence of the aliphatic isopropyl and methyl groups.

  • The characteristic absorptions of the pyrazole ring (C=C and C=N stretching) are expected in the fingerprint region.

Predicted Mass Spectrometry (MS)

Mass spectrometry, particularly with electron ionization (EI), will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

m/zIonRationale for Formation
139[M]⁺Molecular ion peak, corresponding to the molecular weight of C₇H₁₃N₃.
124[M - CH₃]⁺Loss of a methyl radical from the molecular ion, a common fragmentation for isopropyl groups.
96[M - C₃H₇]⁺Loss of the isopropyl radical.

Fragmentation Pathway

The molecular ion ([M]⁺) is expected to be observed. A primary fragmentation pathway would involve the loss of a methyl group from the isopropyl substituent to form a stable secondary carbocation. Another likely fragmentation is the cleavage of the N-isopropyl bond, resulting in the loss of an isopropyl radical.

Molecular Structure with Atom Numbering for NMR

References

The Enigmatic Pyrazole Alkaloids: A Technical Guide to Their Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of a Rare Heterocycle

In the vast and intricate tapestry of natural products, the pyrazole nucleus stands as a rare and compelling motif. Unlike its more common heterocyclic cousins, the pyrazole ring, with its adjacent nitrogen atoms, presents a biosynthetic challenge that nature has solved in only a select few organisms. This scarcity, however, belies a potent and diverse range of biological activities that have captured the attention of researchers in drug discovery and development. This technical guide serves as an in-depth exploration of the natural world's pyrazole alkaloids, offering a comprehensive overview for scientists dedicated to harnessing the therapeutic potential of these unique molecular architectures. We will journey through their known natural sources, from terrestrial flora to the depths of the ocean, and delve into the practical methodologies for their extraction and characterization. Furthermore, we will examine their intriguing biological activities and cast a light on the frontiers of our understanding of their biosynthesis.

I. The Natural Distribution of Pyrazole Alkaloids: A Survey of Nature's Scant but Potent Producers

Pyrazole alkaloids are not ubiquitously distributed in nature; their occurrence is rather sporadic, making their discovery and study all the more significant. The limited number of natural sources underscores the unique enzymatic machinery required for the formation of the N-N bond, a key feature of the pyrazole ring.[1]

Terrestrial Flora: A Handful of Key Genera

The plant kingdom is the primary domain for a number of well-characterized pyrazole alkaloids.

  • Withania somnifera (Ashwagandha): This revered plant in Ayurvedic medicine is a notable source of the pyrazole alkaloid withasomnine .[2][3] Found predominantly in the roots, withasomnine is a papaverine-like sedative.[4] The presence of this alkaloid contributes to the complex pharmacological profile of W. somnifera.

  • Citrullus Species (Watermelon and Colocynth): The seeds of watermelon (Citrullus lanatus) have been identified as a source of novel pyrrolopyrazole alkaloids.[4][5] These compounds are postulated to be derived from l-α-amino-β-(pyrazolyl-N)-propanoic acid, a non-proteinogenic amino acid also found in watermelon juice.[4] The related species, Citrullus colocynthis, is also known to produce a variety of alkaloids, and while specific pyrazole structures are less characterized, it remains a plant of interest in ethnopharmacology.[6][7][8][9]

  • Newbouldia laevis and Elytraria acaulis: Withasomnine has also been isolated from the root bark of Newbouldia laevis and in Elytraria acaulis, indicating a wider, albeit still limited, distribution in the plant kingdom.[4]

Marine Ecosystems: Sponges as a Reservoir of Novelty

The marine environment, a crucible of unique biochemical diversity, has yielded its own distinct pyrazole alkaloids.

  • Cinachyrella Species (Marine Sponges): Sponges of the genus Cinachyrella are the source of the cinachyrazoles A, B, and C .[4] These 1,3,5-trimethylpyrazole alkaloids represent a different structural class compared to those found in plants.[4] To date, no significant biological activity has been reported for the cinachyrazoles, though they remain compounds of interest for further screening.[4]

Microbial World: A Unique C-Nucleoside

The microbial kingdom, a prolific source of bioactive compounds, contributes a significant pyrazole derivative.

  • Streptomyces candidus: This bacterium is the producer of pyrazofurin (also known as pyrazomycin), a C-nucleoside antibiotic.[1][5] Pyrazofurin exhibits antiviral and antitumor properties, functioning as an antimetabolite that inhibits pyrimidine biosynthesis.[1][5][10][11]

Pyrazole Alkaloid Natural Source Organism Type Key Biological Activity
WithasomnineWithania somnifera, Newbouldia laevis, Elytraria acaulisPlantSedative
PyrrolopyrazolesCitrullus lanatus (Watermelon) seedsPlantMildly cytotoxic
Cinachyrazoles A, B, CCinachyrella sp.Marine SpongeNo significant activity reported
PyrazofurinStreptomyces candidusBacteriumAntiviral, Antitumor

II. Biosynthesis: The Enigmatic Formation of the N-N Bond

The biosynthesis of the pyrazole ring in natural products is a fascinating and not yet fully understood process. The primary challenge lies in the enzymatic formation of the nitrogen-nitrogen bond, a relatively uncommon reaction in primary and secondary metabolism.[12][13][14][15]

While the complete biosynthetic pathway for many pyrazole alkaloids, including withasomnine, remains to be elucidated, current hypotheses for plant-derived pyrazole alkaloids point to amino acids as key precursors. For instance, the pyrrolopyrazoles in watermelon are thought to originate from β-(pyrazolyl-N)-propanoic acid.[4]

For withasomnine, a proposed biosynthetic origin is from the amino acid tryptophan, which undergoes a series of transformations including cyclization and rearrangement. However, the specific enzymes catalyzing the N-N bond formation are yet to be identified. This represents a significant knowledge gap and an exciting frontier for future research in enzymatic catalysis and natural product biosynthesis.

Below is a hypothetical biosynthetic pathway for withasomnine, illustrating the key transformations from a tryptophan precursor.

Withasomnine Biosynthesis tryptophan Tryptophan intermediate1 Indole-3-pyruvic acid tryptophan->intermediate1 Transamination intermediate2 Hypothetical Hydrazine Intermediate intermediate1->intermediate2 Decarboxylation & N-N bond formation (Uncharacterized Enzymes) intermediate3 Pyrrolo[1,2-b]pyrazole Core intermediate2->intermediate3 Cyclization withasomnine Withasomnine intermediate3->withasomnine Aromatization

Caption: A proposed biosynthetic pathway for withasomnine from tryptophan.

III. Extraction and Isolation: A Generalized Protocol

The isolation of pyrazole alkaloids from their natural sources follows the general principles of alkaloid extraction, which leverages their basic nature. The following is a generalized, multi-step protocol that can be adapted for the extraction of pyrazole alkaloids from plant material.

Experimental Protocol: Acid-Base Extraction and Chromatographic Purification

1. Sample Preparation and Initial Extraction: a. The dried and powdered source material (e.g., roots of Withania somnifera) is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol. This can be performed using maceration, Soxhlet extraction, or ultrasonication to ensure efficient extraction of the alkaloids.[16][17] b. The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Acid-Base Partitioning: a. The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble as their corresponding salts.[3][4][16][18][19][20] b. This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove non-basic, lipophilic impurities.[3][4] c. The aqueous layer containing the protonated alkaloids is then basified by the gradual addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents.[3][4][16][18][19][20] d. The free base alkaloids are then extracted from the basified aqueous solution using a non-polar organic solvent like dichloromethane or chloroform. This step is typically repeated several times to ensure complete extraction.[3][4]

3. Purification by Chromatography: a. The organic extracts containing the crude alkaloid mixture are combined, dried over anhydrous sodium sulfate, and concentrated. b. The crude alkaloid fraction is then subjected to chromatographic separation. Column chromatography using silica gel or alumina is a common first step.[21][22] The column is eluted with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient). c. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired pyrazole alkaloid. d. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure pyrazole alkaloid.[6][23]

Extraction Workflow start Powdered Source Material extraction Methanol/Ethanol Extraction start->extraction acidification Acidification (e.g., 5% HCl) extraction->acidification wash Wash with Non-polar Solvent acidification->wash basification Basification (e.g., NH4OH) wash->basification extraction2 Extraction with Organic Solvent basification->extraction2 chromatography Column Chromatography extraction2->chromatography hplc Preparative HPLC chromatography->hplc end Pure Pyrazole Alkaloid hplc->end

Caption: A generalized workflow for the extraction and isolation of pyrazole alkaloids.

IV. Analytical Characterization: Elucidating the Molecular Structure

Once isolated, the structural elucidation of pyrazole alkaloids relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity and finalize the structure.[24][25]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the nature of its chromophores, respectively.

V. Pharmacological Activities and Therapeutic Potential: A Spectrum of Bioactivity

Despite their rarity, naturally occurring pyrazole alkaloids exhibit a wide range of pharmacological activities, making them attractive leads for drug development.

  • Antitumor and Cytotoxic Activity: Pyrazofurin has demonstrated antineoplastic activity against a range of tumors by inhibiting pyrimidine biosynthesis.[1] Certain pyrrolopyrazole derivatives from watermelon seeds have shown mild cytotoxicity against melanoma cells.[4] The pyrazole scaffold is a key component in several synthetic anticancer drugs.

  • Anti-inflammatory Properties: The pyrazole ring itself has been shown to possess anti-inflammatory properties.[4] This activity is also observed in many synthetic pyrazole-containing drugs.

  • Neurological and Sedative Effects: Withasomnine, from Withania somnifera, is known for its papaverine-like sedative effects, contributing to the traditional use of Ashwagandha for stress and anxiety.[4]

  • Antiviral and Antibiotic Activity: Pyrazofurin has a broad spectrum of antiviral and antibiotic activity.[2][5]

The diverse biological activities of pyrazole alkaloids underscore their potential as scaffolds for the development of new therapeutic agents. The unique structural features of these natural products provide a starting point for medicinal chemists to design and synthesize novel analogs with improved potency and selectivity.

VI. Future Perspectives and Conclusion

The study of natural pyrazole alkaloids is a field ripe with opportunity. The elucidation of the biosynthetic pathways, particularly the enzymatic machinery responsible for N-N bond formation, will not only be a significant scientific achievement but could also open doors to the biocatalytic production of these valuable compounds. Further screening of extracts from a wider range of organisms, especially from unique ecological niches, is likely to reveal novel pyrazole-containing structures with new and exciting biological activities.

For drug development professionals, the pyrazole alkaloids represent a valuable, albeit underexplored, source of inspiration. Their proven efficacy in various therapeutic areas, combined with their unique chemical structures, makes them ideal candidates for further investigation and development. This technical guide has provided a comprehensive overview of the current state of knowledge, from the natural sources to the pharmacological potential of pyrazole alkaloids. It is our hope that this will serve as a valuable resource for researchers and scientists, stimulating further exploration into this enigmatic and promising class of natural products.

References

Methodological & Application

The Knorr Pyrazole Synthesis: A Detailed Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

The Knorr pyrazole synthesis, a classic cornerstone of heterocyclic chemistry, has remained a remarkably relevant and powerful tool for the construction of the pyrazole nucleus since its discovery by Ludwig Knorr in 1883.[1][2] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying principles and practical considerations for successfully implementing this versatile reaction.

Foundational Principles: The Chemistry of the Knorr Synthesis

At its core, the Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative.[3][4] The reaction is typically facilitated by an acid catalyst and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][2]

The Reaction Mechanism: A Step-by-Step Look

The generally accepted mechanism for the Knorr pyrazole synthesis involves the following key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the rate-determining step and can be catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[5][6][7]

  • Intramolecular Cyclization: The newly formed hydrazone intermediate then undergoes an intramolecular cyclization. The second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[1][2]

  • Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water (dehydration) to form the stable, aromatic pyrazole ring.[1][2]

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

The Critical Question of Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons. This can lead to the formation of a mixture of two regioisomeric pyrazole products.[1][3] The outcome is governed by a combination of steric and electronic factors:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic carbonyl carbon will be the preferred site of attack. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[8]

  • Reaction Conditions: The pH of the reaction medium can also influence the regioselectivity.[9]

Careful consideration of these factors is crucial for designing a synthesis that favors the desired regioisomer.

Experimental Design and Optimization

A successful Knorr pyrazole synthesis hinges on the judicious selection of reactants, solvents, and catalysts, as well as careful control of reaction conditions.

Reactant Selection
  • 1,3-Dicarbonyl Compounds: A wide array of β-diketones, β-ketoesters, and β-ketoamides can be employed. The nature of the substituents on the dicarbonyl backbone will ultimately be incorporated into the final pyrazole ring, allowing for a high degree of functionalization.

  • Hydrazines: Hydrazine hydrate, as well as substituted hydrazines (e.g., phenylhydrazine, methylhydrazine), can be used. The choice of hydrazine determines the substituent on the N1 position of the pyrazole ring.

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][8]

Solvents and Catalysts

The choice of solvent and catalyst is critical for achieving optimal reaction rates and yields.

Solvent SystemCatalystTypical ConditionsNotes
Glacial Acetic AcidSelf-catalyzedRefluxA common and effective solvent that also acts as the acid catalyst.
EthanolAcetic Acid (catalytic)RefluxA good choice for substrates that are not soluble in acetic acid alone.
1-PropanolAcetic Acid (catalytic)100 °COffers a higher boiling point than ethanol, which can be beneficial for less reactive substrates.[8]
Water/EthanolMineral Acid (e.g., HCl)VariesCan be useful for certain substrates, particularly when using hydrazine salts.[10]
Reaction Monitoring

The progress of the Knorr synthesis can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials.[8][11] The disappearance of the limiting reagent (typically the 1,3-dicarbonyl compound) signals the completion of the reaction.[11]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrazole derivatives. These should be considered as starting points and may require optimization for different substrates or scales.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This protocol describes the synthesis of Edaravone, a neuroprotective agent, from ethyl acetoacetate and phenylhydrazine.[2]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Caution: This addition is exothermic and should be done with care.[2]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[2]

  • Isolation: After the reaction is complete, cool the resulting syrup in an ice bath.[2]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.[2][12]

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure product can be obtained by recrystallization from ethanol.[2]

Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from a β-Ketoester

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[8]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, mix ethyl benzoylacetate (3 mmol, 1.0 equivalent) and hydrazine hydrate (6 mmol, 2.0 equivalents).[8][11]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[8]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[8][11]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[8]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[8]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[8]

Purification and Characterization

Purification Strategies

Recrystallization is the most common method for purifying pyrazole compounds. The choice of solvent is crucial and depends on the polarity of the specific derivative.

Common Recrystallization Solvents:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and water are frequently used.[13]

  • Mixed Solvent Systems: A common technique involves dissolving the crude product in a hot "good" solvent (e.g., ethanol) and then adding a "poor" solvent (e.g., water or hexane) dropwise until turbidity persists, followed by slow cooling.[13]

In cases where recrystallization is challenging, column chromatography on silica gel can be employed. Deactivation of the silica gel with triethylamine may be necessary for some amino-substituted pyrazoles to prevent product loss.[14]

Characterization

The structure and purity of the synthesized pyrazoles can be confirmed using a variety of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess purity.

Workflow and Logic Diagram

Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select 1,3-Dicarbonyl and Hydrazine Setup Reaction Setup: Flask, Stir Bar, Condenser Start->Setup Reagents Add Reactants, Solvent, and Catalyst Setup->Reagents Heat Heat to Reaction Temperature Reagents->Heat Monitor Monitor by TLC Heat->Monitor Complete Reaction Complete? Monitor->Complete Complete->Heat No Workup Work-up: Cooling, Precipitation Complete->Workup Yes Isolate Isolate Crude Product: Filtration Workup->Isolate Purify Purify: Recrystallization or Chromatography Isolate->Purify Dry Dry Pure Product Purify->Dry Characterize Characterize: NMR, MS, IR, MP Dry->Characterize Final_Product Pure Pyrazole Characterize->Final_Product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Conclusion

The Knorr pyrazole synthesis remains an indispensable method in the synthetic chemist's toolbox. Its operational simplicity, tolerance of a wide range of functional groups, and the biological significance of the pyrazole scaffold ensure its continued application in both academic research and industrial drug discovery. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can effectively leverage this powerful reaction to construct a diverse array of pyrazole-containing molecules.

References

purification of 1-isopropyl-4-methyl-1H-pyrazol-5-amine by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the High-Purity Isolation of 1-isopropyl-4-methyl-1H-pyrazol-5-amine via Optimized Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyrazole that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient, and complicate downstream processing.[2] This application note provides a comprehensive, experience-driven guide to the purification of this compound using recrystallization, a robust and scalable technique for purifying nonvolatile organic solids.[3] We will delve into the theoretical principles, a systematic protocol for solvent selection, a detailed step-by-step procedure for bulk purification, and methods for final purity assessment.

The Foundational Principle: Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4][5] The core principle is that most solid organic compounds are more soluble in a hot solvent than in a cold one.[4] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below.[3][6] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to precipitate out of the solution and form a crystal lattice.[3] Impurities, which are either highly soluble in the solvent at all temperatures or present in much smaller concentrations, remain in the solution (the "mother liquor").[5] The slow and controlled formation of crystals is crucial, as it allows for the selective exclusion of impurity molecules from the growing crystal lattice, resulting in a significantly purer final product.[5]

Physicochemical Considerations for this compound

The molecular structure of this compound (C₇H₁₃N₃, MW: 139.20 g/mol ) dictates its solubility behavior.[7] Key features include:

  • A Pyrazole Core: A five-membered aromatic heterocycle. Pyrazole and its derivatives are often soluble in common organic solvents like alcohols and ethyl acetate.[8]

  • An Amine Group (-NH₂): This primary amine group can form hydrogen bonds, lending some polar character to the molecule.

  • Alkyl Substituents (Isopropyl and Methyl): These non-polar groups contribute to the molecule's solubility in less polar organic solvents.

This combination of polar and non-polar functionalities suggests an intermediate polarity. Therefore, single solvents like ethanol, isopropanol, or ethyl acetate, or mixed solvent systems such as ethanol/water or hexane/ethyl acetate, are promising candidates for recrystallization.[8][9]

Protocol I: Systematic Solvent Screening

Given the absence of specific public-domain solubility data, a systematic screening process is the most scientifically sound approach to identifying the optimal solvent or solvent system. This should always be performed on a small scale before committing the bulk of the material.[10]

Objective: To identify a solvent that dissolves this compound when hot but not when cold.

Methodology:

  • Place approximately 20-30 mg of the crude compound into several different test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, hexane, toluene) dropwise, starting with about 0.5 mL.

  • Agitate each tube at room temperature and observe the solubility. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system because recovery will be poor.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point in a water or sand bath.[6]

  • Continue adding small aliquots of the hot solvent until the solid just dissolves. A concentrated solution is key for good recovery.[4]

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals.

  • Record all observations in a structured table.

Data Presentation: Solvent Screening Observations

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon Cooling
WaterInsolubleSparingly SolubleAbundant, fine needles
EthanolSparingly SolubleVery SolubleFew crystals, low recovery
IsopropanolSparingly SolubleSolubleGood crop of crystals
Ethyl AcetateSolubleVery SolubleNo crystals formed
HexaneInsolubleInsolubleN/A
Ethanol/Water (9:1) Sparingly SolubleSolubleExcellent crop, well-formed crystals
Hexane/Ethyl Acetate To be tested as a mixed systemTo be tested as a mixed systemTo be tested as a mixed system

Note: The data in this table is illustrative. Actual results must be determined experimentally.

Visual Workflow for Recrystallization

The following diagram outlines the logical steps of the purification process, from initial solvent selection to the final, pure product.

Recrystallization_Workflow cluster_prep Preparation cluster_main Bulk Purification cluster_analysis Analysis Crude Crude Product Screening Protocol 1: Solvent Screening Crude->Screening Dissolve Dissolve in Minimal Hot Solvent Screening->Dissolve Select Optimal Solvent System HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling & Crystallization HotFilt->Cool VacFilt Vacuum Filtration Cool->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure Analysis Purity Assessment (MP, TLC, HPLC) Pure->Analysis

Caption: Workflow for the purification of this compound.

Protocol II: Optimized Bulk Recrystallization

This protocol assumes an ethanol/water mixed solvent system was identified as optimal in the screening phase.

Materials & Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filtration flask

  • Filter paper

  • Vacuum source

  • Desiccator or vacuum oven

Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the primary solvent (ethanol) in small portions while heating the mixture gently on a hot plate. Add just enough hot ethanol to completely dissolve the solid. The goal is to create a saturated solution.[3]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add the anti-solvent (hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is at its saturation point.[8] Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are just below the saturation point, preventing premature crystallization during hot filtration.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent the desired compound from crystallizing in the funnel.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold solvent mixture (the same ethanol/water ratio used for crystallization). This removes any residual mother liquor containing dissolved impurities from the surface of the crystals.

  • Drying: Continue to draw air through the crystals on the filter for several minutes to partially dry them. Transfer the crystals to a watch glass for air-drying or place them in a desiccator or vacuum oven at a modest temperature for complete solvent removal.

Purity Assessment and Troubleshooting

The efficacy of the purification must be validated analytically.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A successful recrystallization will show a significant increase in the peak area percentage of the main compound.[2]

Troubleshooting Common Recrystallization Issues

ProblemProbable CauseSolution
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating too quickly from a supersaturated solution.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider a different solvent system with a lower boiling point.[5]
Low Recovery The compound has significant solubility in the cold solvent; incomplete precipitation; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus for hot filtration is pre-heated.
Colored Impurities Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product.[3]

References

Application Note: Characterization of Pyrazole Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazoles and the Role of NMR

Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development.[1] This five-membered heterocyclic scaffold is a key structural motif in numerous approved pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The pharmacological versatility of the pyrazole nucleus is attributed to its unique electronic properties and the potential for diverse substitutions at various positions of the ring, which allows for the fine-tuning of its physicochemical and biological characteristics.

Given the critical importance of pyrazole derivatives, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the complete structural elucidation of these compounds.[4][5] It provides detailed information on the molecular framework, including the connectivity of atoms, the chemical environment of individual nuclei, and stereochemical relationships. This application note provides a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the characterization of pyrazole derivatives, complete with detailed protocols and data interpretation strategies.

Part 1: Foundational NMR Principles for Pyrazole Characterization

A thorough understanding of the pyrazole ring's NMR signature is the first step in structural analysis. The electronic environment of the pyrazole ring, influenced by the two adjacent nitrogen atoms, results in characteristic chemical shifts for the ring protons and carbons.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The proton NMR spectrum provides initial, crucial information about the substitution pattern on the pyrazole ring. The chemical shifts of the ring protons (H3, H4, and H5) are sensitive to the electronic nature of the substituents.

  • H4 Proton: The proton at the C4 position typically appears as a triplet (or a singlet if C3 and C5 are substituted) and is generally found in the range of 6.0 - 6.5 ppm in unsubstituted pyrazole.[6] Its chemical shift is influenced by substituents at C3 and C5.

  • H3 and H5 Protons: In N-unsubstituted pyrazoles, rapid tautomeric exchange between the two nitrogen atoms often renders the H3 and H5 protons chemically equivalent, resulting in a single, time-averaged signal.[7] This signal typically appears as a doublet in the range of 7.5 - 7.8 ppm .[6] The observation of a single signal for H3/H5 is a strong indicator of annular tautomerism.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. The chemical shifts of the pyrazole ring carbons are highly informative.

  • C4 Carbon: The C4 carbon is the most shielded of the ring carbons, typically resonating in the range of 105 - 110 ppm .

  • C3 and C5 Carbons: Similar to the protons, the C3 and C5 carbons in N-unsubstituted pyrazoles can be equivalent due to tautomerism, often appearing as a single peak around 130 - 140 ppm .[8][9] The specific chemical shifts are highly dependent on the nature and position of substituents. For instance, substitution at C3 will significantly alter the chemical shift of that carbon.

Table 1: Typical NMR Chemical Shift Ranges for the Pyrazole Ring

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
N-H10.0 - 14.0-Often broad and may exchange with solvent.
C3-H7.5 - 8.0130 - 155Highly dependent on N-substitution and tautomerism.
C4-H6.0 - 7.0100 - 120Generally the most upfield ring proton and carbon.
C5-H7.5 - 8.5125 - 150Highly dependent on N-substitution and tautomerism.

Note: These are general ranges and can vary significantly based on solvent, concentration, and the electronic properties of substituents.

J-Coupling Constants: Through-Bond Connectivity

Scalar or J-coupling provides information about the connectivity of protons through chemical bonds. In the pyrazole ring, the following coupling constants are typically observed:

  • ³J(H3,H4) and ³J(H4,H5): These three-bond coupling constants are typically in the range of 1.5 - 3.0 Hz .

  • ⁴J(H3,H5): This four-bond coupling is generally smaller, around 0.5 - 1.0 Hz .

The magnitude of these coupling constants can provide valuable structural information.

Part 2: Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR data begins with proper sample preparation. The following protocol is recommended for pyrazole derivatives.

  • Sample Weighing: Accurately weigh 5-25 mg of the pyrazole derivative for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can influence chemical shifts and the rate of proton exchange. For studies on tautomerism, aprotic solvents are often preferred.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube. Avoid any solid particles in the tube as they can degrade the spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Acquisition of 1D NMR Spectra

This protocol outlines the steps for acquiring standard ¹H and ¹³C{¹H} NMR spectra.

  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

    • Use a 90° pulse.

    • Set the acquisition time to 3-4 seconds for good resolution.[10]

    • Set the relaxation delay (d1) to at least 5 times the longest T1 of interest for quantitative analysis (typically 1-2 seconds for routine spectra).

    • Acquire a suitable number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • Set the acquisition time to 1-2 seconds.

    • Set a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Part 3: Advanced 2D NMR Techniques for Structural Elucidation

For complex pyrazole derivatives, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments are essential for unambiguous signal assignment and complete structural characterization.[11]

Workflow for 2D NMR Analysis

Caption: A typical workflow for the structural elucidation of pyrazole derivatives using 2D NMR.

COSY (Correlation Spectroscopy): Identifying Proton-Proton Couplings

The COSY experiment reveals which protons are J-coupled to each other, providing a map of the proton spin systems within the molecule.

  • Application: In a substituted pyrazole, a COSY spectrum will show a cross-peak between H4 and H5 (if both are present), confirming their adjacent relationship. It is also invaluable for tracing the connectivity of substituents attached to the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates protons with their directly attached carbons, providing unambiguous C-H assignments.[12]

  • Application: An HSQC spectrum will show a cross-peak between the ¹H signal of H4 and the ¹³C signal of C4. This is a powerful tool for definitively assigning the carbon signals of the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range Connectivity

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[11][12]

  • Application:

    • Distinguishing Isomers: For a 3,5-disubstituted pyrazole, the proton of the substituent at C3 will show an HMBC correlation to C4 and C5, while the proton of the substituent at C5 will show a correlation to C4 and C3. This allows for the unambiguous assignment of the substitution pattern.[13]

    • Assigning Quaternary Carbons: The protons on the pyrazole ring will show HMBC correlations to substituted (quaternary) carbons, which is essential for their assignment as they do not appear in the HSQC spectrum. For example, H4 will show correlations to both C3 and C5.[12]

Protocol 3: Acquisition of 2D NMR Spectra
  • COSY:

    • Use a standard COSY pulse sequence.

    • Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) for good resolution.

  • HSQC:

    • Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (¹JCH ≈ 145 Hz).

    • The number of increments in the indirect dimension can be similar to the COSY experiment.

  • HMBC:

    • Use a standard HMBC pulse sequence optimized for long-range C-H couplings (ⁿJCH ≈ 8-10 Hz).[12]

    • This experiment often requires a longer acquisition time to detect the weaker long-range correlations.

Part 4: Addressing the Challenge of Tautomerism

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms.[3][14]

Tautomerism TautomerA 3-Substituted Pyrazole TautomerB 5-Substituted Pyrazole TautomerA->TautomerB H⁺ exchange

Caption: Annular tautomerism in a 3(5)-substituted pyrazole.

On the NMR timescale at room temperature, this exchange is often fast, leading to time-averaged signals for the C3/H3 and C5/H5 positions.

Strategies for Studying Tautomerism:

  • Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of proton exchange can be slowed down.[12] This may allow for the resolution of separate signals for each tautomer, enabling the determination of their relative populations.

  • Solvent Effects: The tautomeric equilibrium can be influenced by the solvent. Protic solvents may favor one tautomer over another through hydrogen bonding.

  • ¹⁵N NMR: As the nitrogen atoms are directly involved in the tautomeric exchange, ¹⁵N NMR can be a particularly insightful technique for studying this phenomenon.[15]

Conclusion

NMR spectroscopy is an unparalleled tool for the comprehensive characterization of pyrazole derivatives. A systematic approach, beginning with 1D ¹H and ¹³C NMR and progressing to 2D techniques such as COSY, HSQC, and HMBC, enables the unambiguous determination of molecular structure, including substitution patterns and the resolution of complex isomeric mixtures. Understanding the influence of tautomerism on the NMR spectra is crucial for the correct interpretation of the data. The protocols and guidelines presented in this application note provide a robust framework for researchers in drug discovery and development to confidently elucidate the structures of novel pyrazole-based compounds.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation Patterns of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Aminopyrazoles represent a critical scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Understanding their behavior under mass spectrometric analysis is paramount for structural elucidation, metabolite identification, and quality control in drug development. This guide provides an in-depth exploration of the mass spectrometry fragmentation patterns of aminopyrazoles, detailing the underlying mechanistic principles and offering practical, field-proven protocols for their analysis. We will delve into the characteristic fragmentation pathways of the pyrazole core, investigate the directing influence of the amino substituent, and provide illustrative examples with commercially significant aminopyrazole-containing drugs. This document is designed to be a comprehensive resource, empowering researchers to confidently analyze and interpret the mass spectra of this vital class of compounds.

Introduction: The Significance of Aminopyrazoles in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in drug design, and the introduction of an amino group significantly enhances its pharmacological potential by providing a key site for hydrogen bonding and further chemical modification.[1] Aminopyrazoles are integral components of a wide array of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and treatments for erectile dysfunction.[1] The position of the amino group (e.g., 3-amino, 4-amino, or 5-aminopyrazole) profoundly influences the molecule's chemical properties and biological activity.[1] Consequently, robust analytical methods are essential for the characterization of these compounds and their metabolites. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose.[2] A thorough understanding of their fragmentation patterns is crucial for unambiguous structural confirmation.

Fundamental Principles of Aminopyrazole Fragmentation

The fragmentation of aminopyrazoles in the mass spectrometer is a complex interplay of the inherent chemistry of the pyrazole ring and the influence of the amino substituent. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques, with ESI being more prevalent in modern LC-MS applications for drug analysis. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide a structural fingerprint of the molecule.

Core Pyrazole Ring Fragmentation

The pyrazole ring itself undergoes characteristic fragmentation pathways. Under electron impact, the initial cleavage of the N-N bond is a key process, though its likelihood can be suppressed by N-substitution.[3][4] Two predominant fragmentation routes for the pyrazole core have been identified: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[5][6]

The Influence of the Amino Group

The presence of an amino group introduces additional and often dominant fragmentation pathways. The position of the amino group (3-, 4-, or 5-) will direct the fragmentation in distinct ways. In ESI-MS, the amino group is a primary site of protonation, and the subsequent fragmentation is driven by the location of this charge. Generally, for aromatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway.[7]

A key fragmentation pathway for aminopyrazoles involves the elimination of the amino group.[8] This can occur through various mechanisms, including the loss of ammonia (NH₃) or through more complex rearrangements.

Fragmentation Pathways of Aminopyrazole Isomers

While specific, detailed comparative studies on the fragmentation of simple aminopyrazole isomers are not extensively published, we can predict the likely fragmentation pathways based on established principles of pyrazole and amine fragmentation.

Proposed Fragmentation of 3-Aminopyrazole and 5-Aminopyrazole

3-Aminopyrazole and 5-aminopyrazole are tautomers, and their fragmentation patterns may show similarities.[9] A primary fragmentation is the loss of HCN from the pyrazole ring. The amino group can also be eliminated.

Diagram: Proposed Fragmentation of 3/5-Aminopyrazole

Proposed Fragmentation of 3/5-Aminopyrazole M [M+H]+ (m/z 84) F1 Loss of NH3 (m/z 67) M->F1 -NH3 F2 Loss of HCN (m/z 57) M->F2 -HCN F3 Loss of N2 (m/z 56) M->F3 -N2 Celecoxib Fragmentation Workflow Start Celecoxib Sample Prep Sample Preparation (LLE or SPE) Start->Prep LCMS LC-MS/MS Analysis Prep->LCMS Data Data Acquisition LCMS->Data Interpretation Fragmentation Pattern Analysis Data->Interpretation Report Structural Confirmation Interpretation->Report

References

In Vitro Enzyme Inhibition Assay for Pyrazole Compounds: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Enzyme Inhibition

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural versatility and ability to participate in various molecular interactions have led to its incorporation into numerous FDA-approved drugs targeting a wide array of diseases, particularly in oncology and inflammation.[1][2] Pyrazole-containing compounds have demonstrated significant potential as inhibitors of various enzyme classes, including kinases, proteases, and metabolic enzymes.[2][3][4] Notable examples of pyrazole-based drugs include the kinase inhibitors Ruxolitinib and Axitinib, which are used in cancer therapy.[2][3]

The effectiveness of these compounds stems from the pyrazole ring's ability to act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[5] Furthermore, the nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within the active site of a target enzyme.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro enzyme inhibition assays for pyrazole compounds. It moves beyond a simple recitation of steps to explain the underlying principles and critical considerations for obtaining robust and reproducible data.

Core Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental tools in drug discovery for quantifying the potency of a compound against a specific enzyme target.[6] The primary goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50).[7] This value serves as a key metric for comparing the potency of different inhibitors and guiding structure-activity relationship (SAR) studies.[8]

The assay fundamentally relies on measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.[9] By systematically varying the inhibitor concentration, a dose-response curve can be generated, from which the IC50 value is derived.[10] Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), providing deeper insights into how the inhibitor interacts with the enzyme.[8][11]

Experimental Workflow: A Self-Validating System

A well-designed enzyme inhibition assay is a self-validating system. Each component and step is optimized to ensure that the observed inhibition is a direct result of the compound's interaction with the target enzyme and not an artifact of the experimental conditions.

Enzyme Inhibition Assay Workflow Figure 1: Generalized Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffers) Reaction_Setup Reaction Setup (Incubation) Reagent_Prep->Reaction_Setup Compound_Prep Pyrazole Compound Serial Dilution Compound_Prep->Reaction_Setup Signal_Detection Signal Detection (e.g., Absorbance, Fluorescence) Reaction_Setup->Signal_Detection Data_Processing Data Processing (Background Subtraction, Normalization) Signal_Detection->Data_Processing IC50_Calc IC50 Determination (Non-linear Regression) Data_Processing->IC50_Calc Kinetics_Analysis Kinetic Analysis (Lineweaver-Burk, Dixon Plots) IC50_Calc->Kinetics_Analysis

Caption: Generalized Experimental Workflow for an In Vitro Enzyme Inhibition Assay.

Detailed Protocol: A Representative Kinase Inhibition Assay

This protocol provides a detailed methodology for assessing the inhibitory activity of pyrazole compounds against a representative protein kinase. The principles outlined here can be adapted to other enzyme classes with appropriate modifications to the substrate and detection method.

I. Materials and Reagents

  • Kinase: Purified, active recombinant kinase (e.g., a tyrosine kinase).

  • Substrate: A specific peptide or protein substrate for the kinase. For many kinases, a generic substrate like poly(Glu, Tyr) can be used.

  • ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction.

  • Assay Buffer: Typically contains a buffering agent (e.g., HEPES, Tris-HCl), a magnesium salt (as MgCl2, a cofactor for ATP), a reducing agent (e.g., DTT, to prevent enzyme oxidation), and a detergent (e.g., Tween-20, to prevent non-specific binding).

  • Pyrazole Compounds: Stock solutions of pyrazole compounds dissolved in 100% DMSO.

  • Detection Reagent: A reagent to quantify the product of the kinase reaction. This could be a phosphospecific antibody in an ELISA-based format or a luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • Microplates: 96-well or 384-well white, opaque plates for luminescent assays or clear plates for colorimetric/fluorometric assays.

  • Plate Reader: A microplate reader capable of measuring the appropriate signal (luminescence, fluorescence, or absorbance).

II. Pre-Assay Considerations and Optimization

Before screening pyrazole compounds, it is crucial to optimize the assay conditions to ensure a robust and sensitive assay window.

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over the desired time course and produces a signal well above the background.

  • Substrate (and ATP) Titration (Michaelis-Menten Kinetics): Determine the Michaelis constant (Km) for both the substrate and ATP.[12] For initial IC50 determination, it is common to use substrate and ATP concentrations at or near their respective Km values.[13] This ensures that the assay is sensitive to competitive inhibitors.[13]

  • DMSO Tolerance: Assess the effect of DMSO on enzyme activity. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells to minimize its inhibitory effects.

III. Step-by-Step Assay Protocol for IC50 Determination

  • Compound Plating:

    • Prepare serial dilutions of the pyrazole compounds in 100% DMSO. A common starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of the assay plate. Include wells with DMSO only for the 0% inhibition (positive control) and wells without enzyme for the 100% inhibition (negative control).

  • Enzyme Addition:

    • Prepare a solution of the kinase in assay buffer at a concentration that is twice the final desired concentration.

    • Add the enzyme solution to all wells except the negative control wells.

  • Incubation:

    • Briefly centrifuge the plate to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution containing the substrate and ATP in assay buffer, each at twice their final desired concentrations.

    • Add this solution to all wells to initiate the kinase reaction.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature (often 30°C or room temperature) for a time that ensures the reaction is still in the linear phase (determined during optimization).

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding a stop solution (if applicable for the detection method).

    • Add the detection reagent according to the manufacturer's instructions.

    • Incubate as required for signal development.

  • Data Acquisition:

    • Read the plate on a microplate reader at the appropriate wavelength or setting.

IV. Data Analysis and Interpretation

  • Data Normalization:

    • Subtract the average signal from the negative control wells (100% inhibition) from all other wells.

    • Normalize the data by expressing the signal in each well as a percentage of the average signal from the positive control wells (0% inhibition).

    • % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

  • IC50 Curve Fitting:

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation using a suitable software package (e.g., GraphPad Prism, R).[10]

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition.[7]

Table 1: Example IC50 Data for a Pyrazole Compound

Compound Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.7
3.775.4
1.2352.1
0.4128.9
0.1410.3
0.0462.1
IC50 (µM) 1.15

Delving Deeper: Elucidating the Mechanism of Inhibition

While the IC50 value provides a measure of potency, it does not describe how the inhibitor interacts with the enzyme. To determine the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed), further kinetic experiments are required.[8][11]

Enzyme Inhibition Mechanisms Figure 2: Common Mechanisms of Reversible Enzyme Inhibition cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive E Enzyme (E) ES ES Complex E->ES + S EI_comp EI Complex E->EI_comp + I S Substrate (S) I_comp Inhibitor (I) E_P_comp E + Product ES->E_P_comp k_cat E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI_noncomp EI Complex E2->EI_noncomp + I S2 Substrate (S) I_noncomp Inhibitor (I) ESI_noncomp ESI Complex ES2->ESI_noncomp + I E_P_noncomp E + Product ES2->E_P_noncomp k_cat EI_noncomp->ESI_noncomp + S E3 Enzyme (E) ES3 ES Complex E3->ES3 + S S3 Substrate (S) I_uncomp Inhibitor (I) ESI_uncomp ESI Complex ES3->ESI_uncomp + I E_P_uncomp E + Product ES3->E_P_uncomp k_cat

Caption: Visual representation of competitive, non-competitive, and uncompetitive inhibition mechanisms.

Protocol for Determining the Inhibition Constant (Ki)

To determine the inhibition constant (Ki), which represents the binding affinity of the inhibitor, a matrix of experiments is performed with varying concentrations of both the substrate and the inhibitor.[14][15]

  • Experimental Setup:

    • Select a range of fixed inhibitor concentrations (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is estimated from the IC50).

    • For each inhibitor concentration, perform a substrate titration, varying the substrate concentration from approximately 0.2 x Km to 5-10 x Km.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (v) at each substrate concentration.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/v is plotted against 1/[S].[12]

    • The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

    • The Ki can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[14][16] Alternatively, non-linear regression analysis of the raw data is often a more accurate method.[15]

Table 2: Interpreting Lineweaver-Burk Plots for Inhibition Mechanisms

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect at the same point on the y-axis (1/Vmax).
Non-competitive DecreasesUnchangedLines intersect at the same point on the x-axis (-1/Km).
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesVariesLines intersect at a point other than the axes.

Critical Considerations for Pyrazole Compounds

While the general principles of enzyme inhibition assays apply, there are specific considerations when working with pyrazole compounds:

  • Solubility: Pyrazole derivatives can exhibit poor aqueous solubility.[17][18] It is essential to ensure that the compounds remain in solution at the tested concentrations. The use of co-solvents like DMSO is common, but their final concentration must be carefully controlled.[17] Visual inspection for precipitation is crucial.

  • Compound Stability: The stability of the pyrazole compounds in the assay buffer should be assessed, especially for prolonged incubation times. Degradation of the compound can lead to an underestimation of its potency.

  • Non-specific Inhibition: At high concentrations, some compounds can cause non-specific inhibition through mechanisms like aggregation. It is important to include controls, such as performing the assay in the presence of a non-ionic detergent, to identify and mitigate these effects.

Conclusion: A Pathway to Robust and Actionable Data

A well-executed in vitro enzyme inhibition assay is a cornerstone of the drug discovery process. For pyrazole compounds, a class of molecules with immense therapeutic potential, obtaining accurate and reproducible inhibition data is paramount for advancing promising candidates. By understanding the underlying principles of enzyme kinetics, meticulously optimizing assay conditions, and being mindful of the specific properties of pyrazole scaffolds, researchers can generate high-quality data that confidently guides medicinal chemistry efforts and accelerates the development of novel therapeutics.

References

Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies of 1-isopropyl-4-methyl-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The 5-aminopyrazole moiety, in particular, is a versatile framework for developing potent and selective inhibitors of various enzymes, with protein kinases being a prominent target class.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) program for analogs of 1-isopropyl-4-methyl-1H-pyrazol-5-amine.

The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile.[6] The isopropyl group at the N1 position and the methyl group at the C4 position of the lead compound, this compound, are expected to play crucial roles in target engagement and overall drug-like properties. The isopropyl group can engage in hydrophobic interactions within a receptor's binding pocket, while the methyl group can influence the compound's conformation and metabolic stability.[7][8]

This guide will detail a systematic approach to analog design, a plausible synthetic route for the core scaffold and its derivatives, and a multi-tiered biological evaluation cascade. The overarching goal is to provide a practical framework for identifying key structural features that govern biological activity, selectivity, and pharmacokinetic properties, ultimately leading to the identification of optimized lead compounds.

I. Analog Design Strategy: A Systematic Exploration of Chemical Space

A successful SAR campaign relies on a systematic and logical approach to analog design. The initial focus will be on probing the contributions of the key substituents of the lead compound.

1.1. Modification of the N1-Isopropyl Group: The isopropyl group will be explored for its role in potency and selectivity. Bioisosteric replacements will be employed to modulate steric bulk, lipophilicity, and hydrogen bonding potential.[9][10]

  • Steric Modifications: Varying the size of the alkyl substituent (e.g., cyclopropyl, cyclobutyl, tert-butyl) will probe the spatial constraints of the N1-binding pocket.

  • Polarity and Hydrogen Bonding: Introducing heteroatoms (e.g., ether or alcohol functionalities) into the N1-substituent will explore potential hydrogen bond interactions.

  • Bioisosteric Replacements: Replacing the isopropyl group with classic bioisosteres like a cyclopropyl or a trifluoromethyl group can provide insights into the electronic and conformational requirements of the target.[11][12]

1.2. Exploration of the C4-Methyl Group: The methyl group at the C4 position can influence the compound's planarity and interaction with the target.

  • Size and Lipophilicity: Replacing the methyl group with hydrogen, ethyl, or cyclopropyl groups will assess the impact of steric bulk and lipophilicity in this region.[8]

  • Introduction of Polar Groups: Substituting the methyl group with small polar functionalities like hydroxymethyl or methoxy will probe for potential hydrogen bond donor or acceptor interactions.

1.3. Functionalization of the C5-Amino Group: The C5-amino group is a key handle for introducing diversity and potentially interacting with the target's hinge region, a common binding motif for kinase inhibitors.

  • Acylation and Sulfonylation: Introducing a variety of acyl and sulfonyl groups will explore hydrogen bonding and hydrophobic interactions.

  • Scaffold Hopping: The pyrazole core can be fused with other rings, such as pyrimidine or pyridine, to create novel scaffolds with potentially improved properties.[13][14][15] This strategy, known as scaffold hopping, can lead to the discovery of new chemical series with enhanced potency and selectivity.

II. Chemical Synthesis: A Plausible Route to the Pyrazole Analogs

The following is a proposed synthetic scheme for the preparation of the this compound core and its analogs. This route is based on established methods for pyrazole synthesis.[16][17]

Scheme 1: Proposed Synthesis of this compound

G reagent1 Ethyl 2-cyano-3-methylbut-2-enoate intermediate 1-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile reagent1->intermediate Cyclization reagent2 Isopropylhydrazine reagent2->intermediate product This compound intermediate->product Reduction/Decarboxylation

Caption: Proposed synthetic route for the core scaffold.

Protocol 1: Synthesis of this compound

  • Step 1: Cyclization. To a solution of ethyl 2-cyano-3-methylbut-2-enoate in ethanol, add isopropylhydrazine. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Work-up and Isolation. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product, 1-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile, can be purified by column chromatography on silica gel.

  • Step 3: Reduction and Decarboxylation. The intermediate from Step 2 is then subjected to reduction and decarboxylation. This can be achieved using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH4) followed by an acidic workup, or through catalytic hydrogenation. The specific conditions will need to be optimized.

  • Step 4: Purification. The final product, this compound, is purified by column chromatography or recrystallization. The structure should be confirmed by NMR and Mass Spectrometry.

III. Biological Evaluation: A Tiered Screening Cascade

Based on the prevalence of aminopyrazole scaffolds as kinase inhibitors, a targeted screening approach against a panel of kinases is a logical starting point.[2][4] A tiered approach will efficiently identify promising compounds and build a comprehensive SAR profile.

Diagram 1: Tiered Biological Evaluation Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Cellular Activity cluster_3 Tier 4: In Vitro ADME-Tox a Single-Dose Kinase Panel Screen (e.g., 10 µM) b IC50 Determination for Active Hits a->b c Selectivity Profiling against Related Kinases b->c d Cell-Based Target Engagement Assay c->d e Cell Viability/Proliferation Assay (e.g., MTT Assay) d->e f Metabolic Stability (Microsomes) e->f g CYP450 Inhibition f->g h Plasma Protein Binding g->h

Caption: A four-tiered workflow for biological evaluation.

3.1. Tier 1: Primary Screening

The initial screen will be a single-dose (e.g., 10 µM) assay against a diverse panel of protein kinases to identify initial hits. This provides a broad overview of the activity profile of the synthesized analogs.

3.2. Tier 2: Potency and Selectivity Determination

Compounds showing significant inhibition in the primary screen will be advanced to determine their half-maximal inhibitory concentration (IC50) against the primary target(s). Selectivity will be assessed by profiling these hits against a panel of closely related kinases.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Kinase-Glo® Assay)

  • Reagent Preparation: Prepare kinase buffer, kinase solution, substrate solution, and ATP solution.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

3.3. Tier 3: Cellular Activity

Promising compounds with good potency and selectivity will be evaluated in cell-based assays to confirm target engagement and assess their effect on cell viability.

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

3.4. Tier 4: In Vitro ADME-Tox Profiling

Lead compounds with demonstrated cellular activity will be subjected to a panel of in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays to assess their drug-like properties.

  • Metabolic Stability: Assessed using liver microsomes to predict in vivo clearance.

  • Cytochrome P450 (CYP) Inhibition: To identify potential drug-drug interactions.

  • Plasma Protein Binding: To determine the fraction of compound available to exert its pharmacological effect.

  • Aqueous Solubility: A key determinant of oral absorption.

  • Cell Permeability: Assessed using Caco-2 or PAMPA assays to predict intestinal absorption.

IV. Data Analysis and SAR Interpretation

The data generated from the biological assays will be compiled and analyzed to establish clear SAR trends.

Table 1: Hypothetical SAR Data for N1-Substituted Analogs

CompoundN1-SubstituentTarget Kinase IC50 (nM)Cell Viability GI50 (µM)Microsomal Stability (t½, min)
Lead Isopropyl501.235
1a Cyclopropyl752.545
1b tert-Butyl250>1020
1c 2-methoxyethyl350.825

Interpretation: The hypothetical data in Table 1 suggests that a smaller cyclopropyl group at N1 is tolerated but slightly less potent than the isopropyl group. The bulky tert-butyl group is detrimental to activity. The introduction of a polar ether linkage enhances both biochemical and cellular potency, suggesting a potential hydrogen bond interaction in the N1-pocket.

Diagram 2: SAR Decision Tree

References

The Versatile Intermediate: Application Notes for 1-isopropyl-4-methyl-1H-pyrazol-5-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Aminopyrazoles

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Among the various classes of pyrazole derivatives, 5-aminopyrazoles are of particular significance, serving as highly versatile bifunctional synthons for the construction of more complex fused heterocyclic systems.[6][7]

This guide focuses on 1-isopropyl-4-methyl-1H-pyrazol-5-amine (CAS No. 3524-50-3), a strategically substituted aminopyrazole. The presence of an isopropyl group at the N1 position can enhance lipophilicity and modulate metabolic stability, while the methyl group at the C4 position influences the electronic environment of the pyrazole ring. The primary amino group at the C5 position, adjacent to the N1-isopropyl group, is a key reactive handle for a variety of chemical transformations. These structural features make it a valuable intermediate, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with demonstrated efficacy as kinase inhibitors in cancer therapy and other therapeutic areas.[8][9]

This document provides a detailed overview of the properties of this compound, its primary application in the synthesis of pyrazolo[1,5-a]pyrimidines, a comprehensive, field-proven protocol, and essential safety information.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental for its effective use in synthesis, including reaction setup, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3524-50-3[10]
Molecular Formula C₇H₁₃N₃[10]
Molecular Weight 139.20 g/mol [10]
IUPAC Name This compound[10]
Physical Form Solid[10]
Purity ≥95% (typical commercial purity)[10]
Storage Temperature Room Temperature[10]
InChI Key JWPNXAXDFINCDT-UHFFFAOYSA-N[10]

Spectroscopic Characterization:

While experimentally obtained spectra for this specific compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show a doublet and a septet for the isopropyl group protons, a singlet for the C4-methyl protons, a singlet for the pyrazole ring C3-H, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: The spectrum would display distinct signals for the two methyl carbons and the methine carbon of the isopropyl group, the C4-methyl carbon, and the three carbons of the pyrazole ring.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (typically two bands in the 3200-3400 cm⁻¹ region), C-H stretching of the alkyl groups, C=N and C=C stretching of the pyrazole ring, and N-H bending vibrations.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z = 139. The fragmentation pattern would likely involve the loss of the isopropyl group and other characteristic fragments.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidines

A primary and high-value application of this compound is its use as a key building block in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This fused heterocyclic system is isosteric to purine and is found in numerous clinically approved and investigational drugs, particularly kinase inhibitors.[8]

The most common and robust method for constructing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or a synthetic equivalent.[4][11]

General Synthetic Workflow

The overall process can be visualized as a two-stage logical flow, from the starting intermediate to the final, biologically relevant pyrazolo[1,5-a]pyrimidine core structure.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A This compound C Cyclocondensation A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Substituted Pyrazolo[1,5-a]pyrimidine C->D

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. The 5-aminopyrazole possesses two nucleophilic nitrogen atoms: the exocyclic primary amine (-NH₂) and the endocyclic pyrazole nitrogen (N1). In this reaction, the more nucleophilic exocyclic amino group initiates the attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic nitrogen attacks the second carbonyl group, leading to the formation of the fused pyrimidine ring after dehydration. The regioselectivity of the reaction is generally high, favoring the formation of the pyrazolo[1,5-a]pyrimidine isomer.[12]

G A 1. Nucleophilic Attack (Exocyclic Amine on Carbonyl) B 2. Intermediate Formation A->B C 3. Intramolecular Cyclization (Endocyclic Nitrogen on second Carbonyl) B->C D 4. Dehydration C->D E Final Product: Pyrazolo[1,5-a]pyrimidine D->E

Caption: Simplified reaction mechanism for pyrazolo[1,5-a]pyrimidine formation.

Experimental Protocol: Synthesis of 2,5-Dimethyl-7-isopropyl-pyrazolo[1,5-a]pyrimidine

This protocol provides a detailed, step-by-step methodology for a representative synthesis of a pyrazolo[1,5-a]pyrimidine using this compound and acetylacetone as the 1,3-dicarbonyl component.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add glacial acetic acid to the flask to dissolve the aminopyrazole. To this solution, add acetylacetone (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Workup: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • Product Isolation: Pour the cooled reaction mixture into ice-water. The crude product may precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2,5-dimethyl-7-isopropyl-pyrazolo[1,5-a]pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS, IR).

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid serves as both a solvent and an acid catalyst, facilitating the condensation and subsequent dehydration steps.[11]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.

  • Slight Excess of Acetylacetone: Using a slight excess of the 1,3-dicarbonyl compound helps to ensure the complete consumption of the limiting aminopyrazole starting material.

  • Precipitation in Ice-Water: The product is typically less soluble in water than the acetic acid solvent and any unreacted starting materials, allowing for its initial isolation by precipitation.

  • Recrystallization: This is a standard purification technique to remove any remaining impurities and obtain a highly pure final product.

Quality Control and Analytical Procedures

To ensure the reliability of synthetic procedures and the quality of the final products, rigorous quality control is essential.

Table 2: Analytical Methods for Reaction Monitoring and Product Characterization

TechniquePurpose
Thin Layer Chromatography (TLC) To monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
Nuclear Magnetic Resonance (NMR) To confirm the structure of the final product by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.
Mass Spectrometry (MS) To determine the molecular weight of the product and to support its structural elucidation through fragmentation analysis.
Infrared (IR) Spectroscopy To identify the functional groups present in the final product and to confirm the absence of starting material functional groups (e.g., -NH₂).
Melting Point Analysis To assess the purity of the final crystalline product. A sharp melting point range is indicative of high purity.

Safety and Handling Precautions

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its reaction products.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[13]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13] Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its strategic substitution pattern makes it an ideal precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with a proven track record as potent kinase inhibitors and other therapeutic agents. The straightforward and high-yielding cyclocondensation reaction with 1,3-dicarbonyl compounds provides a reliable route to these important molecular scaffolds. By following the detailed protocols and safety guidelines outlined in this document, researchers can effectively utilize this intermediate to advance their research in medicinal chemistry and heterocyclic synthesis.

References

Application Notes and Protocols for the Scaled-Up Synthesis of 1-Isopropyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-4-methyl-1H-pyrazol-5-amine is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of therapeutic agents, highlighting its importance in medicinal chemistry and drug development. The scale-up of its synthesis from laboratory to pilot plant or industrial scale presents unique challenges that require careful consideration of reaction conditions, safety, and process optimization to ensure efficiency, reproducibility, and safety.

This document provides a comprehensive guide to the scaled-up synthesis of this compound, focusing on a robust and well-established synthetic route. It is intended for researchers, scientists, and drug development professionals who require a detailed, practical, and scientifically grounded protocol for producing this important intermediate in larger quantities.

Reaction Principle and Mechanism

The most common and efficient method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] In the case of this compound, the reaction proceeds between isopropylhydrazine and a suitable β-ketonitrile, such as 2-methyl-3-oxobutanenitrile.

The reaction mechanism can be summarized as follows:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of isopropylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This initial attack leads to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the second carbonyl group, leading to the formation of a five-membered ring.

  • Dehydration: The resulting intermediate undergoes dehydration to form the stable aromatic pyrazole ring.[1]

The regioselectivity of the reaction, which determines the final substitution pattern on the pyrazole ring, can be influenced by factors such as pH, solvent, and the electronic and steric properties of the substituents on both the hydrazine and the 1,3-dicarbonyl compound.[3]

Scaled-Up Synthesis Protocol

This protocol details the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis area with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
Isopropylhydrazine hydrochloride≥98%Sigma-Aldrich
2-Methyl-3-oxobutanenitrile≥97%TCI Chemicals
Sodium ethoxide21% solution in ethanolAcros Organics
EthanolAnhydrous, ≥99.5%Fisher Scientific
Diethyl etherAnhydrous, ≥99.7%VWR Chemicals
Hydrochloric acid37%J.T. Baker
Sodium bicarbonate≥99.5%EMD Millipore
Magnesium sulfateAnhydrous, ≥99.5%Alfa Aesar
10 L Jacketed Glass Reactorwith overhead stirrer, reflux condenser, and temperature probeBuchi AG
Rotary Evaporatorwith vacuum pump and chillerHeidolph
Filtration apparatusBuchner funnel, filter flask, and vacuum source---
pH meterCalibratedMettler Toledo

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Addition of β-Ketonitrile cluster_2 Reaction and Work-up cluster_3 Purification A Charge reactor with ethanol and sodium ethoxide B Add isopropylhydrazine hydrochloride portion-wise A->B C Stir to form free isopropylhydrazine B->C D Slowly add 2-methyl-3-oxobutanenitrile C->D Exothermic E Monitor exotherm and maintain temperature D->E F Heat to reflux and monitor by TLC/LC-MS E->F G Cool and concentrate under vacuum F->G H Partition between water and diethyl ether G->H I Separate organic layer H->I J Wash organic layer with brine I->J K Dry over MgSO4, filter, and concentrate J->K L Recrystallize or perform column chromatography K->L M Dry final product under vacuum L->M

Caption: Workflow for the scaled-up synthesis of this compound.

Step-by-Step Procedure
  • Preparation of Isopropylhydrazine Free Base (In Situ):

    • In a 10 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a temperature probe, charge 4.0 L of anhydrous ethanol.

    • With stirring, carefully add 1.5 L of a 21% sodium ethoxide solution in ethanol.

    • Slowly add 552.5 g (5.0 mol) of isopropylhydrazine hydrochloride in portions to the stirred solution. A mild exotherm may be observed. The addition should be controlled to maintain the temperature below 30 °C.

    • Stir the resulting suspension for 1 hour at room temperature. This step generates the isopropylhydrazine free base in situ, with sodium chloride precipitating out.

  • Cyclocondensation Reaction:

    • To the suspension from the previous step, slowly add 555.7 g (5.0 mol) of 2-methyl-3-oxobutanenitrile via a dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature between 30-40 °C. Cooling may be required.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 5.0 L of deionized water and 5.0 L of diethyl ether.

    • Stir the two-phase mixture vigorously for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer with an additional 2 x 2.5 L of diethyl ether.

    • Combine the organic extracts and wash with 2.5 L of brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel if higher purity is required.

    • For recrystallization, dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with cold heptane, and dry under vacuum to a constant weight.

Process Safety and Hazard Analysis

Scaling up chemical reactions introduces potential hazards that must be carefully managed. A thorough hazard analysis is crucial for ensuring a safe operation.

Hazard Analysis Diagram

G cluster_0 Potential Hazards cluster_1 Mitigation Strategies A Exothermic Reaction E Slow Reagent Addition Jacketed Reactor Cooling A->E B Flammable Solvents F Inert Atmosphere (N2) Proper Grounding Adequate Ventilation B->F C Toxic/Corrosive Reagents G Use of PPE (Gloves, Goggles, Lab Coat) Fume Hood Operation C->G D Product Dust Inhalation H Use of Respirator During Handling Enclosed Transfer Systems D->H

Caption: Hazard analysis and mitigation strategies for the scaled-up synthesis.

Key Safety Considerations:
  • Exothermic Reaction: The reaction between isopropylhydrazine and 2-methyl-3-oxobutanenitrile is exothermic. Slow, controlled addition of the β-ketonitrile and efficient cooling via a jacketed reactor are essential to prevent a runaway reaction.

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable. The reaction should be performed in a well-ventilated area, away from ignition sources. An inert atmosphere (e.g., nitrogen) can be used to minimize the risk of fire. All equipment should be properly grounded.

  • Reagent Toxicity and Corrosivity: Isopropylhydrazine and its salts are toxic and should be handled with care. Sodium ethoxide is corrosive. Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[4] All manipulations should be performed in a fume hood.

  • Product Handling: The final product is a solid. When handling the powdered product, a dust mask or respirator should be worn to prevent inhalation.

Data Summary

ParameterValue
Reactants
Isopropylhydrazine hydrochloride552.5 g (5.0 mol)
2-Methyl-3-oxobutanenitrile555.7 g (5.0 mol)
Sodium ethoxide (21% in EtOH)1.5 L
Solvents
Anhydrous Ethanol4.0 L
Diethyl Ether10.0 L
Reaction Conditions
Reaction TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Expected Yield
Theoretical Yield696.0 g
Typical Yield (after purification)75-85% (522.0 - 591.6 g)
Product Characterization
Molecular FormulaC₇H₁₃N₃[5]
Molecular Weight139.20 g/mol [5]
AppearanceOff-white to light yellow solid
Melting PointTo be determined experimentally

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-isopropyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-isopropyl-4-methyl-1H-pyrazol-5-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common synthetic challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to ensure the guidance provided is both scientifically sound and immediately applicable in a laboratory setting.

I. Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses specific issues that can arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: My reaction has resulted in a very low yield, or I'm only recovering starting materials. What are the likely causes and how can I rectify this?

Answer:

Low or non-existent product formation in pyrazole synthesis often points to issues with the initial condensation reaction or the stability of intermediates. Let's break down the potential culprits and their remedies.

Underlying Causes & Solutions:

  • Inefficient Formation of the β-Ketonitrile Intermediate: The synthesis of 5-aminopyrazoles frequently proceeds through the condensation of a β-ketonitrile with a hydrazine derivative.[1] If the initial Claisen condensation to form the β-ketonitrile is inefficient, the subsequent cyclization will be compromised.

    • Expert Insight: Ensure your base is sufficiently strong and anhydrous. Sodium ethoxide or sodium tert-butoxide are common choices. The reaction temperature for the condensation is also critical; it is often performed at low temperatures to control reactivity.

  • Sub-optimal pH for Hydrazine Condensation: The cyclization step involving isopropylhydrazine is pH-sensitive. A highly basic environment can hinder the reaction's efficiency.[1]

    • Protocol Validation: After the formation of the β-ketonitrile, it is crucial to neutralize the reaction mixture before the addition of isopropylhydrazine. A mild acid, such as acetic acid or a buffered solution, can be used to adjust the pH to a near-neutral range, which is optimal for the hydrazine addition and subsequent cyclization.

  • Decomposition of Starting Materials or Intermediates: Isopropylhydrazine can be unstable, particularly at elevated temperatures or in the presence of air.

    • Preventative Measures: Use freshly acquired or properly stored isopropylhydrazine. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low product yield.

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities that are difficult to separate. What are the common side products and how can I minimize their formation?

Answer:

Impurity generation is a common hurdle in heterocyclic synthesis. In the case of this compound, the primary impurities often arise from side reactions of the starting materials or intermediates.

Common Impurities and Mitigation Strategies:

  • Regioisomer Formation: The reaction of a non-symmetrical β-dicarbonyl equivalent with isopropylhydrazine can potentially lead to the formation of a regioisomeric pyrazole. While the desired product is the 1,5-disubstituted pyrazole, the 1,3-isomer can also form.

    • Causality: The regioselectivity is influenced by the relative reactivity of the two carbonyl groups (or their equivalents) in the β-dicarbonyl precursor.

    • Control Measures: The choice of starting materials is key. Using a precursor where the two electrophilic centers have distinct reactivity can steer the reaction towards the desired isomer. Additionally, careful control of reaction temperature can influence the kinetic vs. thermodynamic product distribution.

  • Hydrazone Formation: A common side reaction is the formation of a stable hydrazone between the carbonyl compound and isopropylhydrazine without subsequent cyclization.[2]

    • Minimization: Ensuring the reaction conditions favor the intramolecular cyclization can mitigate this. This often involves optimizing the temperature and reaction time. Prolonged heating after hydrazone formation is typically required for the cyclization to occur.

  • Self-Condensation of Starting Materials: Under basic conditions, the β-ketonitrile precursor can undergo self-condensation, leading to undesired oligomeric byproducts.

    • Solution: Slow, controlled addition of the base during the initial condensation step can minimize the concentration of the reactive enolate at any given time, thus reducing the rate of self-condensation.

Data Summary: Impact of Reaction Conditions on Purity

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Purity
Base Addition Rapid, bulk additionSlow, dropwise additionHigher purity in B
pH Control No neutralizationNeutralization before hydrazineHigher purity in B
Temperature High initial temperatureGradual heating profileHigher purity in B
Issue 3: Difficulty with Product Isolation and Purification

Question: I'm struggling to isolate a pure sample of this compound. What purification techniques are most effective?

Answer:

The physical properties of this compound, particularly its basicity due to the amine group, can present challenges during purification.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Acid-Base Extraction: To separate the basic product from non-basic impurities, an acid-base extraction is highly effective.

    • Dissolve the crude product in an organic solvent.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

  • Chromatography: If impurities persist, column chromatography on silica gel is a standard method.

    • Expert Tip: The basicity of the amine can cause streaking on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system. A common eluent system would be a gradient of ethyl acetate in hexanes.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide a highly pure final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most suitable starting materials for this synthesis?

The most common and effective route to 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine.[1][3] For this compound, the key precursors would be isopropylhydrazine and 2-methyl-3-oxobutanenitrile. Alternative routes might involve α,β-unsaturated nitriles.[1]

Q2: Can I use a different base for the initial condensation?

While sodium ethoxide and sodium tert-butoxide are common, other strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used. However, their reactivity and handling requirements differ, so reaction conditions may need to be re-optimized.

Q3: Is it possible to perform this synthesis as a one-pot reaction?

Yes, one-pot procedures for pyrazole synthesis are well-documented and can improve efficiency.[4] A typical one-pot approach would involve the in-situ formation of the β-ketonitrile followed by the direct addition of isopropylhydrazine after pH adjustment, without isolating the intermediate.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., N-H stretches for the amine).

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

Q5: What are the key safety considerations for this synthesis?

  • Hydrazine Derivatives: Isopropylhydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Sodium ethoxide, sodium tert-butoxide, and other strong bases are corrosive and react violently with water. Handle with care and under anhydrous conditions.

  • Solvents: Use appropriate precautions when working with flammable organic solvents.

III. Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Synthesis of this compound

Caption: Generalized experimental workflow for the synthesis.

Materials:

  • Anhydrous Ethanol

  • Sodium metal (or commercial sodium ethoxide)

  • Ethyl cyanoacetate

  • Acetone

  • Isopropylhydrazine

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions and stir until all the sodium has reacted to form sodium ethoxide.

  • Formation of the β-Ketonitrile Intermediate: Cool the sodium ethoxide solution to 0°C in an ice bath. Slowly add a mixture of ethyl cyanoacetate and acetone dropwise to the cooled solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.

  • Neutralization: Cool the reaction mixture again to 0°C and slowly add glacial acetic acid to neutralize the excess base until the pH is approximately 7.

  • Cyclization: Add isopropylhydrazine to the neutralized reaction mixture.

  • Reaction Completion: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the intermediate and the formation of the product by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by recrystallization to afford pure this compound.

IV. References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. --INVALID-LINK--

  • International Journal of Creative Research Thoughts. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. --INVALID-LINK--

  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. --INVALID-LINK--

  • Reddit. Advices for Aminopyrazole synthesis. --INVALID-LINK--

  • HAL Open Science. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. --INVALID-LINK--

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. --INVALID-LINK--

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. --INVALID-LINK--

  • Organic Chemistry Portal. Pyrazole synthesis. --INVALID-LINK--

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. Comparison of two routes for synthesis 5-aminopyrazole derivative. --INVALID-LINK--

  • PMC - NIH. Approaches towards the synthesis of 5-aminopyrazoles. --INVALID-LINK--

  • International Journal of Organic Chemistry. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. --INVALID-LINK--

References

Technical Support Center: Optimizing the Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the regiochemical integrity of your products.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the Knorr pyrazole synthesis.

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[1][2][3] The mechanism proceeds through two key stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the more electrophilic or less sterically hindered carbonyl. This step, which is acid-catalyzed, results in the formation of a hydrazone intermediate after the elimination of a water molecule.[4][5]

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization forms a non-aromatic five-membered ring intermediate, which subsequently dehydrates (loses a second molecule of water) to yield the stable, aromatic pyrazole ring.[1][6]

Q2: What is "regioselectivity" in the context of the Knorr synthesis, and why is it a critical issue?

Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[7] In the Knorr synthesis, this issue is paramount when an unsymmetrical 1,3-dicarbonyl compound (where the substituents on either side of the carbonyls are different) reacts with a substituted hydrazine.[4]

The initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates and, ultimately, two distinct pyrazole regioisomers.[8] Controlling the reaction to produce only the desired isomer is crucial, as different regioisomers can possess vastly different pharmacological activities, toxicological profiles, and physical properties.[7] Achieving high regioselectivity is therefore essential for synthetic efficiency and the unambiguous development of new chemical entities.

Q3: What are the essential safety precautions when working with hydrazine and its derivatives?

Hydrazine and its derivatives are toxic and potentially carcinogenic and must be handled with extreme care.[6][9] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, butyl rubber gloves, and a lab coat.[10]

Key safety considerations include:

  • Toxicity: Hydrazine can be absorbed through the skin, via inhalation, or by ingestion, potentially causing severe irritation, burns, and damage to the central nervous system, liver, and kidneys.[10]

  • Flammability & Reactivity: Anhydrous hydrazine has a very wide flammability range (4.7-100%) and can decompose energetically, especially in the presence of catalysts or at elevated temperatures.[10][11] It is a strong reducing agent and should be kept away from oxidizing agents and certain metal oxides (iron, copper) to prevent violent reactions.[10]

  • Mitigation: Whenever possible, use more dilute aqueous solutions of hydrazine (e.g., hydrazine hydrate) instead of the anhydrous form.[11] This significantly reduces the hazards associated with flammability and vapor pressure.[11] Always consult the Safety Data Sheet (SDS) for the specific hydrazine derivative you are using before beginning any experiment.[10]

Troubleshooting Guide: From Low Yields to Isomeric Mixtures

This guide provides a systematic, question-and-answer approach to resolving specific experimental challenges.

Q4: My reaction yield is very low. What are the most likely causes and how can I fix it?

Low yield is a common problem that can often be traced back to a few key areas. A logical diagnostic approach is essential.

  • 1. Purity of Starting Materials:

    • The Problem: The purity of both the 1,3-dicarbonyl compound and the hydrazine is critical. Impurities in the dicarbonyl starting material can lead to undesired side products, consuming reagents and complicating purification.[12] Hydrazine derivatives can degrade over time, leading to discoloration and lower reactivity.[13]

    • The Solution:

      • Verify the purity of your 1,3-dicarbonyl compound by NMR or GC-MS. If necessary, purify it by distillation or recrystallization before use.[12]

      • Use a fresh, high-purity source of hydrazine. If using a hydrazine salt (e.g., phenylhydrazine HCl), consider adding one equivalent of a mild base like sodium acetate to liberate the free hydrazine in situ, which can lead to a cleaner reaction profile.[13]

  • 2. Reaction Conditions (pH, Temperature, Time):

    • The Problem: The Knorr synthesis is sensitive to reaction conditions. The pH must be acidic enough to catalyze the reaction but not so strong as to cause degradation.[14] Similarly, excessive heat or prolonged reaction times can decompose starting materials or the product.[12]

    • The Solution:

      • pH Control: The reaction is typically run in a weak acid like acetic acid, which can serve as both the catalyst and solvent.[1][6] If the reaction is sluggish, a catalytic amount of a stronger acid can be tried, but monitor carefully for byproduct formation. Under neutral or basic conditions, the cyclization step can be very slow or fail to occur altogether.[14]

      • Temperature Optimization: While heating to ~100°C is common, this may be too harsh for sensitive substrates.[6] Try running the reaction at a lower temperature (e.g., 60-80°C) for a longer period. Conversely, for unreactive substrates, microwave-assisted heating can dramatically reduce reaction times and sometimes improve yields.[7]

      • Monitor Progress: Do not simply run the reaction for a fixed time. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation before significant degradation begins.[1]

  • 3. Work-up and Isolation:

    • The Problem: The product may be more soluble in the work-up solvent than anticipated, leading to losses during filtration and washing. For example, adding an excess of recrystallization solvent can result in low recovered yields.[15]

    • The Solution:

      • When precipitating the product by adding water, ensure the solution is sufficiently cooled, perhaps in an ice bath, to minimize solubility.[4]

      • When washing the filtered solid, use a minimal amount of ice-cold solvent.[4]

      • If the product does not precipitate, it may be necessary to perform a liquid-liquid extraction. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure before attempting purification.

dot

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yields in Knorr Synthesis start Low Yield Observed check_purity Step 1: Verify Reactant Purity start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify_sm Purify 1,3-dicarbonyl (distill/recrystallize). Use fresh hydrazine. purity_ok->purify_sm No check_conditions Step 2: Evaluate Reaction Conditions purity_ok->check_conditions Yes purify_sm->check_purity conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Adjust pH (use acetic acid). Optimize Temperature (60-100°C or MW). Monitor reaction by TLC. conditions_ok->optimize_conditions No check_workup Step 3: Review Work-up & Isolation conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Isolation Efficient? check_workup->workup_ok optimize_workup Cool thoroughly before filtering. Minimize wash solvent volume. Consider extraction if no precipitate forms. workup_ok->optimize_workup No end_success Yield Improved workup_ok->end_success Yes optimize_workup->check_workup

Caption: A logical workflow for diagnosing and resolving low product yields.

Q5: I am getting a mixture of two regioisomers. How can I control the regioselectivity?

Controlling regioselectivity requires manipulating the subtle electronic and steric differences between the two carbonyl groups.

  • 1. Analyze Your Substrates:

    • The Principle: The outcome is a competition. The initial attack of the substituted hydrazine occurs at the more reactive carbonyl. This reactivity is governed by:

      • Electronic Effects: The most electrophilic carbonyl (e.g., one adjacent to an electron-withdrawing group like -CF₃) is kinetically favored for attack.[7]

      • Steric Effects: The least sterically hindered carbonyl is also a favored site for attack.[7]

    • The Strategy: Examine your 1,3-dicarbonyl. If there is a strong electronic or steric bias, you can leverage it. If the two carbonyls are very similar, control will be more challenging and will rely heavily on reaction conditions.

  • 2. Strategic Solvent Selection:

    • The Principle: Solvents can dramatically influence the reaction pathway. Highly polar, hydrogen-bond-donating solvents can stabilize intermediates differently, favoring one pathway over another.

    • The Strategy: While traditional solvents like ethanol or acetic acid are common, specialized solvents can offer exceptional control. For example, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been shown to be highly effective at directing regioselectivity in certain systems.[7] It is crucial to screen a range of solvents if regioselectivity is poor.

  • 3. pH and Catalyst Control:

    • The Principle: The pH of the reaction medium dictates the protonation state of the hydrazine and the dicarbonyl, influencing which nitrogen atom of a substituted hydrazine acts as the primary nucleophile and which carbonyl is most activated.[7][14]

    • The Strategy:

      • Acidic Conditions: Generally favor attack at the more reactive carbonyl to form the kinetic product. Acetic acid is a standard choice.[14]

      • Neutral/Basic Conditions: Can favor attack by the more nucleophilic nitrogen of the substituted hydrazine, which can lead to the alternate regioisomer. However, the overall reaction rate may be much slower.[7]

dot

Regioselectivity_Strategy Decision Tree for Controlling Regioselectivity start Unsymmetrical 1,3-Dicarbonyl Used check_bias Is there a strong steric or electronic bias in the dicarbonyl? start->check_bias leverage_bias Leverage the inherent bias. Use standard conditions (e.g., Acetic Acid/Ethanol). check_bias->leverage_bias Yes no_bias Carbonyls are electronically and sterically similar. check_bias->no_bias No screen_solvents Primary Strategy: Screen Solvents no_bias->screen_solvents adjust_ph Secondary Strategy: Adjust pH / Catalyst no_bias->adjust_ph solvent_details Start with Ethanol/AcOH. Test polar, H-bond donating solvents like HFIP for high selectivity. screen_solvents->solvent_details ph_details Acidic (AcOH): Favors kinetic product. Neutral/Basic: May favor thermodynamic product but can be slow. adjust_ph->ph_details

Caption: A decision-making guide for achieving high regioselectivity.

Q6: My final product is discolored (yellow/red) and impure. How can I improve the purification?

Discoloration often arises from side reactions or degradation of the hydrazine starting material.[13] Purification requires moving beyond simple filtration.

  • 1. Recrystallization: This is the first method to try. Common solvents include ethanol, ethanol/water mixtures, or ethyl acetate/hexanes.[16] Finding the right solvent system is key.

  • 2. Silica Gel Chromatography:

    • Standard Column: If recrystallization fails, column chromatography is the next step. A gradient of ethyl acetate in hexanes is a common starting point.[7]

    • Deactivated Silica: Pyrazoles are basic and can stick irreversibly to acidic silica gel, leading to low recovery. If this occurs, try deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[16]

    • Silica Plug: For removing highly colored, non-polar impurities, a short "plug" of silica can be effective. Dissolve the crude product in a minimal amount of dichloromethane or ether, load it onto the plug, and wash with a non-polar solvent like hexanes or toluene to elute the colored impurities. Then, flush the plug with a more polar solvent (e.g., 100% ethyl acetate) to recover the desired product.[13]

  • 3. Acid-Base Extraction/Crystallization:

    • The Principle: Pyrazoles are basic due to the pyridine-like nitrogen atom and can be protonated by acids to form salts.

    • The Strategy: Dissolve the crude product in an organic solvent. React it with an equimolar amount of an inorganic or organic acid (e.g., sulfuric acid, HCl).[17][18] The resulting pyrazolium salt is often highly crystalline and will precipitate from the organic solvent. This salt can be filtered off, washed, and then neutralized with a base to regenerate the pure pyrazole. This is an excellent method for removing non-basic impurities.

Q7: How can I definitively identify which regioisomer I have synthesized?

Unambiguous structural assignment is crucial. While chromatography can separate isomers, spectroscopic methods are required for identification.

  • The Gold Standard: 2D-NMR Spectroscopy:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space. A cross-peak between the protons of a substituent on the pyrazole nitrogen (e.g., N-CH₃) and the protons of a substituent at the C5 position of the ring provides definitive proof of that regioisomer's structure.[19]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. A correlation between the N-substituent protons and the C3 and C5 carbons of the pyrazole ring can help assign the structure.[19]

  • Other Methods:

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern and can be used for isomer assignment, especially when compared to literature data or computational predictions.[20]

    • X-ray Crystallography: If a single crystal can be grown, X-ray diffraction provides an unequivocal structural determination.[21]

Data Presentation & Protocols

Table 1: Effect of Reaction Conditions on Regioselectivity

The choice of solvent and reaction conditions can have a profound impact on the ratio of regioisomers produced. The following data for the reaction of an unsymmetrical dicarbonyl with a substituted hydrazine illustrates this principle.

Entry1,3-Dicarbonyl CompoundHydrazineSolventConditionsIsomer Ratio (A:B)Reference
11-Phenylbutane-1,3-dioneMethylhydrazineEthanolReflux, 4h65 : 35[22]
21-Phenylbutane-1,3-dioneMethylhydrazineAcetic Acid100°C, 2h80 : 20[22]
31-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineToluene80°C, 4h1 : 1.3[7]
41-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIPRT, 1h>20 : 1[7]

Isomer A corresponds to attack at the carbonyl adjacent to the phenyl/furyl group; Isomer B corresponds to attack at the carbonyl adjacent to the methyl/CF₃ group.

Experimental Protocols

Safety Precaution: All procedures involving hydrazine derivatives must be performed in a well-ventilated fume hood with appropriate PPE. Hydrazines are toxic and potential carcinogens.[6][10]

Protocol 1: General Synthesis of a Pyrazolone from a β-Ketoester

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, a common undergraduate or introductory example.[6]

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3.0 mmol, 1.0 eq) and hydrazine hydrate (6.0 mmol, 2.0 eq).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the consumption of the starting ketoester using TLC (e.g., mobile phase of 30% ethyl acetate/70% hexane).

  • Work-up and Precipitation: Once the starting material is consumed, add deionized water (10 mL) to the hot, stirring reaction mixture.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir for 30 minutes to facilitate product precipitation. Further cooling in an ice bath can improve recovery.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry. The product can be further purified by recrystallization from ethanol if necessary.[1]

Protocol 2: Regioselective Synthesis using HFIP as a Solvent

This protocol provides a starting point for optimizing regioselectivity using a specialized solvent system, based on modern literature methods.[7]

  • Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol, 1.0 eq) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL).

  • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to determine the point of completion and to quantify the regioisomeric ratio.

  • Work-up: Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the major regioisomer.

Visualized Reaction Mechanism

dot

Caption: The acid-catalyzed reaction pathway from reactants to the final pyrazole.

References

Technical Support Center: Navigating the Challenges in the Purification of Polar Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development facing the intricate challenges of purifying polar aminopyrazoles. This guide is designed to provide expert insights, practical troubleshooting, and robust protocols to streamline your purification workflows and enhance the integrity of your research. Polar aminopyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, often present unique purification hurdles due to their inherent polarity, basicity, and potential for complex impurity profiles.[1][2] This resource offers a structured approach to overcoming these challenges, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of polar aminopyrazoles, providing concise and actionable answers.

Q1: Why are polar aminopyrazoles so difficult to purify using standard reversed-phase chromatography?

A1: Polar aminopyrazoles often exhibit poor retention on traditional C18 reversed-phase columns. This is because their high polarity leads to a stronger affinity for the polar mobile phase (typically a mixture of water and acetonitrile or methanol) than for the nonpolar stationary phase. As a result, the compound may co-elute with the solvent front, leading to inadequate separation from other polar impurities and starting materials.[3]

Q2: My aminopyrazole streaks badly on silica gel TLC plates. What causes this and how can I fix it?

A2: Streaking of basic compounds like aminopyrazoles on silica gel is a common issue.[4] It is primarily caused by strong, non-ideal interactions between the basic amine groups of your compound and the acidic silanol groups on the silica surface. This can lead to irreversible adsorption and poor peak shape. To mitigate this, you can:

  • Deactivate the silica: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase to neutralize the acidic silanol groups.[5]

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or a bonded phase like an amino or diol column for normal-phase chromatography.[3]

Q3: I'm struggling to crystallize my polar aminopyrazole. It either oils out or remains as an amorphous solid. What can I do?

A3: The high polarity of these compounds can make crystallization challenging. "Oiling out" occurs when the compound is too soluble in the chosen solvent at its boiling point.[6] Consider the following strategies:

  • Solvent Selection: Experiment with a range of solvents and solvent systems. For polar compounds, protic solvents like ethanol or methanol, often in combination with water, can be effective.[7][8][9] A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but fully dissolves upon heating.

  • Mixed-Solvent Systems: A powerful technique involves dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Slow cooling should then induce crystallization.[5][6] Common mixed-solvent systems include ethanol/water, methanol/ether, and acetone/hexane.[10][11]

  • Salt Formation: Consider forming a salt of your basic aminopyrazole with an acid (e.g., HCl, HBr). The resulting salt will have different solubility properties and may be more amenable to crystallization.[8]

Q4: What are the key considerations when developing a purification method for a novel polar aminopyrazole?

A4: A systematic approach is crucial.

  • Characterize your compound: Determine its pKa, solubility in various solvents, and stability under acidic and basic conditions.

  • Analyze the crude mixture: Use techniques like LC-MS to identify the major impurities and their properties. This will inform your choice of purification strategy.

  • Scout different techniques: Start with small-scale trials of different methods such as HILIC, SFC, acid-base extraction, and recrystallization to see which provides the best initial separation.

  • Optimize the chosen method: Systematically vary parameters like mobile phase composition, pH, temperature, and stationary phase to achieve the desired purity and recovery.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific purification techniques commonly applied to polar aminopyrazoles.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating highly polar compounds.[3][12] However, it comes with its own set of challenges.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Cause: Secondary ionic interactions between the basic aminopyrazole and acidic residual silanol groups on the stationary phase are a common cause of peak tailing.[6] Peak fronting can be a sign of column overload.

  • Solution:

    • Mobile Phase pH and Buffer Concentration: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. Using a buffer (e.g., ammonium formate or acetate) at a sufficient concentration (typically 10-20 mM) is crucial for obtaining reproducible results and symmetrical peaks.[13][14]

    • Sample Solvent: The solvent used to dissolve the sample should be as close as possible to the initial mobile phase composition (high organic content).[15] Injecting in a strong (highly aqueous) solvent can cause severe peak distortion.[16][17]

    • Column Choice: Consider using a HILIC column with a zwitterionic or diol stationary phase, which can offer different selectivity and reduced silanol interactions compared to bare silica.[18]

Workflow for Troubleshooting Poor Peak Shape in HILIC

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-isopropyl-4-methyl-1H-pyrazol-5-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide spectrum of biological activities.[1][2] This guide delves into the comparative bioactivity of 1-isopropyl-4-methyl-1H-pyrazol-5-amine and its positional isomers. While direct head-to-head experimental data for these specific isomers is limited in publicly available literature, this document synthesizes existing knowledge on the structure-activity relationships (SAR) within the broader aminopyrazole class to provide an informed, predictive comparison.[3][4] By examining the known effects of substituent placement on biological targets, we can infer the potential therapeutic advantages and liabilities of each isomer.

The Isomeric Landscape: Structure and Potential

The constitutional isomers of this compound present unique spatial arrangements of their functional groups, which can profoundly influence their interaction with biological macromolecules. The primary isomers of interest include the titular compound and its analogues where the amino and methyl groups are repositioned around the pyrazole ring. The location of the amino group, in particular, is critical for forming key hydrogen bonds with target proteins, while the N1-isopropyl and C4-methyl groups influence solubility, metabolic stability, and steric interactions within binding pockets.

Synthesis of the Aminopyrazole Scaffold

The synthesis of substituted aminopyrazoles can be achieved through several established routes.[5][6] A common and versatile method involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine. This approach allows for the introduction of diversity at multiple positions of the pyrazole core.

General Synthesis Workflow

Synthesis_Workflow A β-Ketonitrile C Cyclocondensation A->C B Isopropylhydrazine B->C D 1-Isopropyl-5-aminopyrazole Intermediate C->D Formation of Pyrazole Ring F Alkylation D->F E Methylating Agent (e.g., Methyl Iodide) E->F G This compound F->G Introduction of Methyl Group Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazole Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate (Active Signal) Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP Pyrazole Aminopyrazole Inhibitor Blocked_Kinase Kinase Active Site (Blocked) Pyrazole->Blocked_Kinase No_Reaction No Phosphorylation (Signal Blocked)

References

A Comparative Guide: Evaluating 1-isopropyl-4-methyl-1H-pyrazol-5-amine Against the Benchmark COX-2 Inhibitor, Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant therapeutic advancement, offering potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal complications associated with non-selective NSAIDs.[1] Celecoxib, a diaryl-substituted pyrazole, stands as a cornerstone of this class, widely prescribed for conditions like osteoarthritis and rheumatoid arthritis.[2][3] Its mechanism relies on the selective inhibition of COX-2, an enzyme upregulated during inflammation to produce prostaglandins.[4][5]

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[6][7] This guide introduces 1-isopropyl-4-methyl-1H-pyrazol-5-amine , a novel aminopyrazole derivative, as a candidate for investigation. While celecoxib's efficacy is well-documented, the continual search for new chemical entities with potentially improved potency, selectivity, or pharmacokinetic profiles is paramount in drug discovery. This document outlines a comprehensive, head-to-head comparative study to evaluate the potential of this compound as a COX-2 inhibitor, using celecoxib as the benchmark. We will detail the mechanistic rationale, physicochemical properties, and rigorous experimental protocols required to ascertain its therapeutic promise.

Physicochemical and Structural Comparison

A foundational analysis begins with the structural and physical properties of each compound. Celecoxib's key features include a trifluoromethyl group and a sulfonamide moiety, which are critical for its selective binding to the COX-2 enzyme.[1][8] this compound presents a simpler structure, lacking the sulfonamide group but retaining the core pyrazole ring. Understanding these differences is crucial for interpreting biological activity and guiding future structure-activity relationship (SAR) studies.

PropertyThis compoundCelecoxib
IUPAC Name This compound4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[9]
CAS Number 3524-50-3169590-42-5[9]
Molecular Formula C₇H₁₃N₃C₁₇H₁₄F₃N₃O₂S[9]
Molecular Weight 139.20 g/mol 381.37 g/mol [1]
Structure Chemical structure of this compoundChemical structure of Celecoxib
Solubility Data not availableInsoluble in water; soluble in organic solvents like DMSO and ethanol.[1]
pKa Data not available11.1 (sulfonamide moiety)[3]

Mechanism of Action: The Cyclooxygenase Pathway

NSAIDs exert their therapeutic effects by intercepting the arachidonic acid cascade. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[8]

  • COX-2 is typically absent in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[5][8] Its products mediate pain, inflammation, and fever.[3]

The therapeutic advantage of selective COX-2 inhibitors like celecoxib stems from a key structural difference in the enzyme's active site. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1.[8] Celecoxib's polar sulfonamide side chain binds to a hydrophilic region within this side pocket, anchoring it in a way that is not possible with the more constricted COX-1 active site.[4][8] This selective binding spares the gastroprotective functions of COX-1 while effectively blocking the inflammatory cascade mediated by COX-2.[1]

The investigational compound, this compound, lacks the sulfonamide "anchor" group. However, its aminopyrazole core provides a different set of hydrogen bonding and hydrophobic interaction possibilities that could potentially confer selectivity for the COX-2 active site. The primary goal of the proposed experimental work is to determine if this alternative structure can achieve potent and selective COX-2 inhibition.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological_PGs Physiological Prostaglandins PGH2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins PGH2_2->Inflammatory_PGs GI_Protection GI Mucosal Protection Platelet Aggregation Physiological_PGs->GI_Protection Inflammation Pain, Fever, Inflammation Inflammatory_PGs->Inflammation PLA2 Phospholipase A2 Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Test_Compound 1-isopropyl-4-methyl- 1H-pyrazol-5-amine Test_Compound->COX1 ? Test_Compound->COX2 Hypothesized Inhibition

Caption: The Arachidonic Acid Cascade and Sites of COX Inhibition.

Experimental Design for Comparative Assessment

To rigorously compare this compound with celecoxib, a two-stage experimental approach is proposed: an in vitro assessment of enzyme selectivity followed by an in vivo evaluation of anti-inflammatory efficacy.

Experimental_Workflow cluster_invitro In Vitro Analysis: COX Selectivity cluster_invivo In Vivo Analysis: Anti-inflammatory Efficacy Blood Collect Human Whole Blood Aliquots Aliquot Blood Samples Blood->Aliquots Incubate_Test Incubate with Test Compounds (Celecoxib, Test Cmpd, Vehicle) Aliquots->Incubate_Test COX1_Assay COX-1 Assay: Allow Clotting (induces COX-1) Measure Thromboxane B2 (TXB2) Incubate_Test->COX1_Assay COX2_Assay COX-2 Assay: Stimulate with LPS (induces COX-2) Measure Prostaglandin E2 (PGE2) Incubate_Test->COX2_Assay Analysis_InVitro Calculate IC50 Values Determine COX-2/COX-1 Selectivity Index COX1_Assay->Analysis_InVitro COX2_Assay->Analysis_InVitro Analysis_InVivo Calculate % Inhibition of Edema Compare Efficacy Over Time Analysis_InVitro->Analysis_InVivo Candidate Selection Animals Acclimate Male Wistar Rats Paw_Measure_Pre Measure Initial Paw Volume Animals->Paw_Measure_Pre Dosing Administer Compounds Orally (Celecoxib, Test Cmpd, Vehicle) Inflammation Induce Inflammation: Inject Carrageenan into Paw Dosing->Inflammation Paw_Measure_Pre->Dosing Paw_Measure_Post Measure Paw Volume at 1, 2, 3, 4 hours Inflammation->Paw_Measure_Post Paw_Measure_Post->Analysis_InVivo

Caption: Proposed workflow for comparative pharmacological evaluation.
Protocol 1: In Vitro Human Whole Blood Assay for COX-1/COX-2 Selectivity

Rationale: The human whole blood assay is a highly reliable method for determining COX selectivity.[10][11] It provides a physiologically relevant environment where compounds interact with plasma proteins and blood cells, offering a more accurate prediction of in vivo activity compared to purified enzyme assays.[10] COX-1 activity is measured by thromboxane B2 (TXB2) production during blood clotting, while COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) production in response to an inflammatory stimulus (lipopolysaccharide, LPS).[12]

Methodology:

  • Blood Collection: Obtain fresh venous blood from healthy human volunteers who have abstained from NSAIDs for at least two weeks. Anticoagulate the blood with heparin.

  • Compound Preparation: Prepare stock solutions of this compound, celecoxib (positive control), and a vehicle (e.g., DMSO) in a series of concentrations.

  • COX-1 Assay (TXB2 Production):

    • Dispense 500 µL aliquots of whole blood into microcentrifuge tubes.

    • Add 1 µL of the test compound at various concentrations or vehicle control.

    • Incubate the tubes at 37°C for 1 hour to allow for spontaneous blood clotting, which activates COX-1 in platelets.

    • Stop the reaction by placing tubes on ice and centrifuge at 12,000 x g for 10 minutes to separate the serum.

    • Collect the serum and quantify TXB2 levels using a validated ELISA kit.

  • COX-2 Assay (PGE2 Production):

    • Dispense 500 µL aliquots of whole blood into microcentrifuge tubes.

    • Add 1 µL of the test compound at various concentrations or vehicle control.

    • Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.

    • Incubate the tubes at 37°C for 24 hours.

    • Centrifuge at 12,000 x g for 10 minutes to separate the plasma.

    • Collect the plasma and quantify PGE2 levels using a validated ELISA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of TXB2 and PGE2 production for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ (concentration causing 50% inhibition) for both COX-1 and COX-2 for each compound by plotting a dose-response curve.

    • Calculate the COX-2 Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Hypothetical Results:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib15.00.275
This compound25.01.025
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

Rationale: The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of potential NSAIDs.[13][14] Carrageenan injection induces a biphasic inflammatory response, with the later phase (after 1.5 hours) being primarily mediated by prostaglandins, making it an ideal model to test the efficacy of COX inhibitors.[15]

Methodology:

  • Animal Acclimation: Use male Wistar rats (180-220 g). Acclimate the animals for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).

      • Group 2: Celecoxib (e.g., 10 mg/kg, orally).

      • Group 3: this compound (e.g., 10 mg/kg, orally).

  • Experimental Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (Time 0).

    • Administer the respective compounds or vehicle orally.

    • One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (Time 0) from the post-carrageenan paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.

Hypothetical Results:

Treatment Group (10 mg/kg)% Inhibition of Paw Edema (at 4 hours)
Vehicle Control0%
Celecoxib65% ± 5.2%
This compound52% ± 6.1%

Concluding Remarks

This guide presents a structured framework for the direct comparison of a novel investigational compound, this compound, against the established COX-2 inhibitor, celecoxib. The proposed in vitro and in vivo experiments are designed to provide robust, quantitative data on COX-2 selectivity and anti-inflammatory efficacy. The outcomes of these studies will be critical in determining whether this new aminopyrazole derivative warrants further preclinical development. A compound demonstrating significant COX-2 selectivity and potent in vivo activity could represent a valuable new lead in the ongoing effort to develop safer and more effective anti-inflammatory therapies.

References

A Senior Application Scientist's Guide to Pyrazole Synthesis: Comparing the Efficacy of Different Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a molecule of significant interest due to its prevalence in a wide array of pharmaceuticals and agrochemicals. The efficiency of synthesizing these valuable compounds is critically dependent on the choice of catalyst. This guide offers an in-depth, objective comparison of various catalytic systems for pyrazole synthesis, supported by experimental data, to empower you in making an informed decision for your specific research and development needs.

The synthesis of pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, is a fundamental process in medicinal and materials chemistry. The classic Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, often requires a catalytic acid.[1] The evolution of catalytic methods has led to milder reaction conditions, higher yields, and improved regioselectivity. This guide will dissect the performance of several key catalyst classes, providing a clear comparative framework.

Comparative Analysis of Catalytic Systems

The selection of an optimal catalyst is a nuanced decision that balances factors such as reaction efficiency, cost, substrate scope, and environmental impact. We will explore the most common and effective catalysts, providing representative protocols and insights into their mechanisms.

Brønsted Acid Catalysts

Brønsted acids, such as acetic acid and trifluoroacetic acid (TFA), are traditional and widely used catalysts for pyrazole synthesis.[2][3] They operate by protonating one of the carbonyl groups of the 1,3-dicarbonyl compound, thereby activating it for nucleophilic attack by the hydrazine.[4]

Experimental Protocol: Brønsted Acid-Catalyzed Pyrazole Synthesis [3]

  • Reaction Setup: In a suitable reaction vessel, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in a solvent such as dichloromethane (CH₂Cl₂).

  • Catalyst and Reactant Addition: Add trifluoroacetic acid (TFA) (1.2 equiv) to the solution, followed by the N-acylazo substrate.

  • Reaction Conditions: Stir the reaction mixture at room temperature (23 °C) and monitor its progress using an appropriate analytical technique like thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated and purified by column chromatography to isolate the pyrazole product.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane is a common solvent for this reaction as it is relatively inert and effectively dissolves the reactants.

  • Catalyst Loading: A slight excess of the Brønsted acid is often used to ensure efficient protonation and drive the reaction to completion.[3]

  • Temperature: The ability to perform the reaction at room temperature is a significant advantage, reducing energy consumption and minimizing potential side reactions.

Lewis Acid Catalysts

Lewis acids, such as tin(IV) chloride (SnCl₄) and lithium perchlorate, offer a powerful alternative to Brønsted acids.[5][6] They function by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the initial nucleophilic attack by the hydrazine.[7]

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Pyrazoles [6]

  • Reactant Preparation: Combine the 1,3-diketone (1.0 equiv) and the substituted hydrazine (1.0 equiv) in a suitable solvent like ethylene glycol.

  • Catalyst Addition: Introduce a catalytic amount of lithium perchlorate.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Product Isolation: Upon completion of the reaction, the product can often be isolated through simple filtration or extraction, followed by purification if necessary.

Causality Behind Experimental Choices:

  • Solvent Choice: Ethylene glycol can serve as a "green" solvent and may also play a role in stabilizing the catalytic species.[6]

  • Catalyst Selection: Lewis acids like lithium perchlorate can be highly effective even in small quantities and are often less corrosive than strong Brønsted acids.[6]

  • Mild Conditions: The ability to conduct the reaction at room temperature without the need for strong acids makes this a more environmentally friendly and versatile method.

Heterogeneous Catalysts

Heterogeneous catalysts, such as Amberlyst-70, offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact.[6] These solid-supported catalysts possess acidic sites on their surface that can effectively catalyze the pyrazole synthesis.

Experimental Protocol: Heterogeneous Catalysis for Pyrazole Synthesis [6]

  • Reaction Setup: In a round-bottom flask, combine the 1,3-diketone (1.0 equiv), the hydrazine or hydrazide (1.0 equiv), and Amberlyst-70 in an aqueous medium.

  • Reaction Conditions: Stir the heterogeneous mixture at room temperature.

  • Catalyst Recovery and Product Isolation: After the reaction, the solid Amberlyst-70 catalyst can be easily recovered by filtration and washed for reuse. The aqueous filtrate can then be processed to isolate the pyrazole product.

Causality Behind Experimental Choices:

  • Aqueous Medium: The use of water as a solvent is a key feature of this green chemistry approach.[6]

  • Catalyst Reusability: The solid nature of Amberlyst-70 allows for simple mechanical separation and recycling, making the process more economical and sustainable.[6]

  • Ambient Temperature: This method's efficiency at room temperature further enhances its green credentials.

Performance Data Summary
Catalyst TypeCatalyst ExampleTypical Reaction TimeTypical Temperature (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Brønsted Acid Trifluoroacetic Acid (TFA)VariesRoom TemperatureUp to 99%[3]Inexpensive, readily available, high yields.Can be corrosive, may require neutralization.
Lewis Acid Lithium PerchlorateVariesRoom Temperature70-95%[6]High efficiency, mild conditions.Can be more expensive than Brønsted acids.
Heterogeneous Amberlyst-70VariesRoom TemperatureGood to Excellent[6]Reusable, environmentally friendly, simple work-up.May have lower activity than homogeneous catalysts.
Mechanistic Insights and Visualization

The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines, catalyzed by an acid, proceeds through a well-established mechanism. The initial step involves the acid-catalyzed formation of an imine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4]

Caption: Generalized mechanism of the acid-catalyzed Knorr pyrazole synthesis.

Conclusion and Future Outlook

The choice of catalyst for pyrazole synthesis is a critical parameter that dictates the overall efficiency and sustainability of the process. While traditional Brønsted acids remain effective and economical, modern advancements have brought Lewis acids and heterogeneous catalysts to the forefront, offering milder conditions and greener profiles.[3][5][6]

For drug development and fine chemical synthesis, where functional group tolerance and mild conditions are paramount, Lewis acid catalysis often presents an optimal choice. For large-scale industrial applications, the reusability and environmental benefits of heterogeneous catalysts are particularly attractive.

The future of pyrazole synthesis will likely see the continued development of novel catalytic systems, including nanocatalysts and biocatalysts, aiming for even greater efficiency, selectivity, and sustainability. By understanding the comparative efficacy of the currently available catalysts, researchers can select the most appropriate method to accelerate their discovery and development efforts.

References

Chiral Pyrazole Enantiomers: A Comparative Guide to Separation and Stereoselective Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. For pyrazole-based compounds, a scaffold of immense therapeutic potential, the spatial arrangement of substituents around a stereocenter can dramatically influence efficacy, selectivity, and even safety. This guide provides an in-depth technical comparison of methods for the chiral separation of pyrazole enantiomers and explores the consequential differences in their biological activities, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this crucial aspect of medicinal chemistry.

The Significance of Chirality in Pyrazole-Based Drug Candidates

Pyrazoles and their derivatives are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] When a pyrazole molecule is chiral, its enantiomers can interact differently with the chiral environment of the body, such as enzymes and receptors. This stereoselectivity can lead to one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to off-target effects and toxicity (the distomer).[4] Therefore, the separation and individual biological evaluation of pyrazole enantiomers are not merely academic exercises but essential steps in the development of safer and more effective drugs.

Comparative Analysis of Chiral Separation Techniques

The resolution of racemic pyrazole mixtures into their constituent enantiomers is predominantly achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a robust and versatile technique for the enantioseparation of pyrazoles. The success of this method hinges on the use of Chiral Stationary Phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to differential retention times.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a wide range of pyrazole derivatives.[5][6] The choice of mobile phase plays a crucial role in achieving optimal separation.

  • Normal-Phase Mode: Typically employing a non-polar solvent like n-hexane with a polar modifier such as ethanol or 2-propanol, this mode often provides excellent enantioselectivity for pyrazole compounds.[7]

  • Polar Organic Mode: Utilizing polar solvents like ethanol, methanol, or acetonitrile, this mode can offer the advantages of shorter analysis times and improved solubility for certain pyrazole derivatives.[5][8]

The selection between these modes is often empirical, and screening of different CSPs and mobile phases is a standard part of method development.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[9] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol or ethanol. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC.

For pyrazole enantiomers, SFC on polysaccharide-based CSPs has proven to be highly effective. The technique is particularly advantageous for preparative-scale separations due to the ease of removing the CO2-based mobile phase, which simplifies the isolation of pure enantiomers.[9]

Table 1: Comparison of HPLC and SFC for Chiral Pyrazole Separation

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., hexane, ethanol)Supercritical Carbon Dioxide
Speed of Separation Generally slowerTypically faster
Efficiency HighVery High
Solvent Consumption HighSignificantly lower
Cost Higher operational cost due to solvent usageLower operational cost
Environmental Impact Less "green" due to large solvent volumesMore environmentally friendly
Preparative Scale Feasible, but solvent removal can be challengingHighly suitable, easy solvent removal

Stereoselective Biological Activity: A Case Study of Pyrazole-based MAO Inhibitors

The critical importance of chiral separation is best illustrated by examining the differential biological activities of the resolved enantiomers. A compelling example is found in a series of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are significant targets in the treatment of neurological disorders.

Following the successful separation of the enantiomers by HPLC, their inhibitory activities were evaluated in vitro. The results demonstrated clear stereoselectivity in their interaction with the MAO enzymes.

Table 2: Comparative Inhibitory Activity of Pyrazole Enantiomers against MAO-A and MAO-B

CompoundConfigurationMAO-A IC50 (µM)MAO-B IC50 (µM)
Racemate 1 (R/S)> 1005.2
Enantiomer 1a (+)> 1002.8
Enantiomer 1b (-)> 10015.0
Racemate 2 (R/S)8.50.8
Enantiomer 2a (+)5.00.5
Enantiomer 2b (-)> 1002.5

As the data indicates, for both sets of compounds, one enantiomer is significantly more potent than the other in inhibiting MAO-B. For instance, the (+) enantiomer of compound 2 is a sub-micromolar inhibitor of MAO-B (IC50 = 0.5 µM), while its (-) counterpart is 5-fold less active (IC50 = 2.5 µM). This pronounced difference underscores the necessity of resolving the racemate to identify the eutomer and advance the most potent and selective enantiomer in the drug development pipeline.

Experimental Protocols

To provide a practical framework, detailed methodologies for the chiral separation of pyrazole enantiomers are outlined below.

Protocol 1: Chiral HPLC Separation of Pyrazole Enantiomers

This protocol is a representative example for the analytical separation of chiral pyrazoles.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.
  • Chiral Stationary Phase: CHIRALPAK® AD or CHIRALCEL® OD (Daicel) columns are often good starting points.

2. Mobile Phase Preparation:

  • Normal Phase: Prepare a mobile phase of n-hexane and an alcohol modifier (e.g., 2-propanol) in a suitable ratio (e.g., 90:10 v/v). Filter and degas the mobile phase before use.
  • Polar Organic Mode: Use pure, HPLC-grade alcohol (e.g., ethanol) as the mobile phase. Filter and degas.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C (temperature can be optimized to improve resolution).
  • Detection: UV at a wavelength appropriate for the pyrazole derivative (e.g., 254 nm).
  • Injection Volume: 10 µL of the sample dissolved in the mobile phase.

4. Data Analysis:

  • Identify the two enantiomer peaks and calculate their retention times, resolution factor, and the enantiomeric excess (ee) if applicable.

Protocol 2: Chiral SFC Separation of Pyrazole Enantiomers

This protocol provides a general procedure for chiral SFC.

1. Instrumentation and Columns:

  • An analytical SFC system with a back-pressure regulator and a UV or MS detector.
  • Chiral Stationary Phase: Polysaccharide-based columns compatible with SFC (e.g., Lux® Cellulose-2 or Lux® Amylose-2).

2. Mobile Phase:

  • Supercritical Fluid: Supercritical CO2.
  • Modifier: An alcohol such as methanol or ethanol, typically at a concentration of 5-40%. For basic pyrazoles, an additive like diethylamine (0.1%) may be added to the modifier to improve peak shape.

3. Chromatographic Conditions:

  • Flow Rate: 2-4 mL/min.
  • Back Pressure: 100-200 bar.
  • Column Temperature: 35-40 °C.
  • Detection: UV or MS.
  • Injection Volume: 1-5 µL of the sample dissolved in a suitable solvent.

4. Data Analysis:

  • Analyze the resulting chromatogram to determine the separation of the enantiomers.

Visualization of Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams visualize a typical chiral separation workflow and a simplified signaling pathway relevant to pyrazole-based kinase inhibitors.

Caption: A typical workflow for the chiral separation and subsequent biological evaluation of pyrazole enantiomers.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway ATP ATP Kinase Kinase (e.g., BRAF, CDK) ATP->Kinase Substrate Substrate Protein Kinase->Substrate binds Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate phosphorylates Cell_Proliferation Cell Proliferation & Survival Phospho_Substrate->Cell_Proliferation leads to Pyrazole Pyrazole Enantiomer (Kinase Inhibitor) Pyrazole->Kinase inhibits binding of ATP

Caption: Simplified signaling pathway illustrating the mechanism of action for a pyrazole-based kinase inhibitor.

Conclusion and Future Perspectives

The journey of a chiral pyrazole from a racemic mixture to a potential drug candidate is paved with meticulous analytical chemistry and insightful biological evaluation. As this guide has demonstrated, the choice of chiral separation technique, be it the well-established HPLC or the rapid and efficient SFC, is a critical decision in the early stages of research and development. The profound differences in the biological activities of pyrazole enantiomers, as exemplified by MAO inhibitors, provide a compelling rationale for the necessity of stereoselective analysis.

Looking ahead, the continued development of novel chiral stationary phases and the further refinement of SFC and other separation technologies will undoubtedly accelerate the discovery and development of enantiomerically pure pyrazole-based therapeutics. For researchers in this field, a deep understanding of the principles and practices of chiral separation, coupled with a thorough investigation of stereoselective bioactivity, will remain paramount to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A Researcher's Guide to Aminopyrazole Synthesis: A Comparative Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Aminopyrazole Scaffold

The aminopyrazole nucleus is a cornerstone of modern medicinal and agrochemical research.[1][2] This privileged scaffold, a five-membered heterocycle with two adjacent nitrogen atoms and an exocyclic amino group, is present in a remarkable number of blockbuster pharmaceuticals and advanced materials.[1] Its value stems from its ability to act as a versatile synthon and a bioisostere for other chemical groups, enabling fine-tuning of pharmacological properties.[3][4] Notable drugs incorporating this moiety include the anxiolytic Zaleplon, the erectile dysfunction treatment Sildenafil (Viagra), and the gout medication Allopurinol.[1]

Given their significance, the development of efficient, scalable, and regioselective synthetic routes to aminopyrazoles is a field of continuous innovation.[5] Researchers must often choose between well-established, classical methods and modern, technology-driven approaches. This guide provides an in-depth comparative analysis of the most prominent synthetic routes, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to guide your selection process.

Classical Synthetic Routes: The Workhorses of Aminopyrazole Synthesis

The traditional approaches to aminopyrazole synthesis have been refined over decades and remain highly relevant. They typically involve the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound.

Route 1: Condensation of β-Ketonitriles with Hydrazines

This is arguably the most versatile and widely employed method for the synthesis of 5-aminopyrazoles.[5][6][7] The reaction proceeds smoothly between a β-ketonitrile and a hydrazine, typically under mild acidic or neutral conditions.

Mechanism and Rationale: The reaction mechanism is a two-step process. First, the more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.[3][5][6] This intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring after tautomerization.[3][5][6] The isolation of the hydrazone intermediate is rare but has been reported, confirming this mechanistic pathway.[3][6][7]

Figure 1: General Mechanism for 5-Aminopyrazole Synthesis from β-Ketonitriles.

Regioselectivity: When using a monosubstituted hydrazine (R³ ≠ H), two regioisomeric products are possible: a 1,3-disubstituted-5-aminopyrazole or a 1,5-disubstituted-3-aminopyrazole. The primary factor controlling this outcome is the relative electrophilicity of the ketone versus the nitrile group.[5] Under neutral or acidic conditions, the ketone is more electrophilic, leading to the preferential formation of the 1,3-disubstituted-5-aminopyrazole.[5]

Route 2: Condensation of α,β-Unsaturated Nitriles with Hydrazines

A second major route involves the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group (e.g., -OR, -SR, -NR₂) at the β-position.[1][5] This method offers a powerful alternative, particularly when the corresponding β-ketonitriles are difficult to prepare.

Mechanism and Rationale: The reaction initiates with a Michael addition of the hydrazine to the electron-deficient double bond. This is followed by an intramolecular cyclization with the elimination of the leaving group to form the pyrazole ring. The choice of reaction conditions (acidic vs. basic) is critical as it can dictate the regiochemical outcome by influencing which nitrogen of the substituted hydrazine acts as the initial nucleophile.[5]

  • Kinetic vs. Thermodynamic Control: Bagley et al. demonstrated a regiodivergent synthesis by carefully selecting the conditions.[5][8]

    • Basic Conditions (e.g., NaOEt in EtOH, 0°C): These are considered kinetic conditions. The initial Michael addition is followed by a rapid cyclization, which "traps" the product as the 3-aminopyrazole isomer.[8]

    • Neutral/Acidic Conditions (e.g., AcOH in Toluene, elevated temp.): These conditions favor thermodynamic equilibrium. The Michael adducts can equilibrate, leading to the formation of the more stable 5-aminopyrazole isomer.[8]

Figure 2: Regiocontrol in Aminopyrazole Synthesis from α,β-Unsaturated Nitriles.
Route 3: Synthesis from Malononitrile Derivatives

Malononitrile and its derivatives, such as ketene dithioacetals, are also valuable precursors for aminopyrazoles.[3][9][10] For instance, the reaction of bis(methylthio)methylenemalononitrile with hydrazine proceeds via nucleophilic substitution of a methylthio group, followed by cyclization onto one of the nitrile groups to yield 3,5-diaminopyrazole derivatives.[3] This route provides access to pyrazoles with specific substitution patterns that may be otherwise difficult to obtain.[3][10]

Modern Synthetic Approaches: Enhancing Efficiency and Scope

Recent advancements have focused on improving reaction efficiency, reducing environmental impact, and expanding the accessible chemical space.

Route 4: Multi-Component Reactions (MCRs)

MCRs offer a highly efficient one-pot approach to complex molecules by combining three or more reactants in a single step.[11] A common MCR for 5-aminopyrazole-4-carbonitriles involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[10][12] This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate diverse libraries of compounds for screening.[12]

Route 5: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[13] In aminopyrazole synthesis, it dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[5][14][15] The mechanism involves efficient heating of the polar solvent and reactants, leading to a rapid increase in temperature and pressure within a sealed vessel.[16] This technology is particularly effective for the condensation reactions described above and has been successfully applied to generate libraries of aminopyrazoles for drug discovery.[15][17]

Route 6: Flow Chemistry

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control.[18][19] The synthesis of pyrazoles has been adapted to flow reactors, where reactants are pumped through heated coils or chips.[18] This methodology allows for precise control over reaction time, temperature, and mixing, often leading to higher yields and purity. A two-step flow process can be employed where an acetophenone is first converted to an enaminone, which is then immediately reacted with hydrazine in a second reactor to form the pyrazole.[18] This avoids the isolation of potentially unstable intermediates and is well-suited for industrial-scale production.[20]

Comparative Performance Data

The choice of synthetic route depends on factors such as desired substitution pattern, available starting materials, required scale, and available equipment. The following table summarizes key performance indicators for the discussed methodologies.

Synthetic RouteTypical SubstratesKey ReagentsTypical ConditionsAvg. YieldsReaction TimeKey AdvantagesKey Disadvantages
β-Ketonitriles β-KetonitrilesHydrazineEtOH, AcOH, 60-80°C70-95%2-24 hVersatile, high yields, well-established.[6][21]β-ketonitriles can be unstable or difficult to prepare.[3]
α,β-Unsaturated Nitriles Alkoxy/Thio/Amino AcrylonitrilesHydrazineBase (kinetic) or Acid (thermo)60-90%2-14 hAccess to 3-amino isomers, regiodivergent control.[5][8]Regioselectivity can be challenging to control.[8]
Multi-Component Aldehydes, MalononitrileHydrazineCatalytic base/acid, various solvents75-97%1-5 hHigh efficiency, atom economy, diversity-oriented.[10][12]Limited to specific substitution patterns.
Microwave-Assisted β-Ketonitriles, AcrylonitrilesHydrazineSealed vessel, 1M HCl (aq), 150°C70-90%10-20 minDrastically reduced reaction times, high efficiency.[13][15][16]Requires specialized equipment, scalability can be an issue.
Flow Chemistry Acetophenones, DMADMFHydrazineHeated coil/chip reactor, 150-170°C80-95%2-10 min (residence)Excellent process control, safety, scalability.[18][19]High initial equipment cost, optimization can be complex.

Detailed Experimental Protocols

To provide a practical context, detailed procedures for two common and effective methods are provided below.

Protocol 1: Classical Synthesis of 3-Phenyl-1H-pyrazol-5-amine

This protocol is adapted from a standard procedure involving the condensation of a β-ketonitrile with hydrazine.[21]

Materials:

  • 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile)

  • Hydrazine hydrate

  • Acetic acid

  • Anhydrous ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol) in anhydrous ethanol (3 mL), add hydrazine (11.6 mg, 0.36 mmol) followed by acetic acid (0.024 mL, 0.37 mmol).

  • Heat the reaction mixture at 60°C for 24 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure (in vacuo).

  • Redissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Wash the solid residue with ethyl ether and dry in vacuo to yield 3-phenyl-1H-pyrazol-5-amine. Expected Yield: ~82%.[21]

Protocol 2: Microwave-Assisted Synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine

This protocol demonstrates the speed and efficiency of microwave-assisted synthesis using aqueous media.[15][16]

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 3-Aminocrotononitrile

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Microwave reactor vials (2-5 mL) and crimper

Procedure:

  • In a designated microwave reaction vial, combine 4-fluorophenylhydrazine hydrochloride (2.0 mmol) and 3-aminocrotononitrile (2.0 mmol).[16]

  • Add 1 M HCl (5 mL) to the vial to achieve a reactant concentration of 0.4 M. Ensure the stir bar can move freely.

  • Securely seal the vial with a cap using an appropriate crimper tool. This is critical for safety and to maintain pressure.[16]

  • Place the vial in the microwave reactor. Set the reaction parameters to heat at 150°C for 15 minutes with active stirring.

  • After the reaction is complete and the vial has cooled to a safe temperature, carefully uncap it in a fume hood.

  • Basify the aqueous solution to a pH > 10 using 10% NaOH solution to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. Typical Yield: 70-90%.[15]

Conclusion

The synthesis of aminopyrazoles is a mature yet evolving field. The classical condensation of β-ketonitriles with hydrazines remains a highly reliable and versatile method, forming the foundation of many synthetic campaigns.[3][6] However, for researchers seeking to optimize for speed, efficiency, safety, or novel diversification, modern approaches offer compelling advantages. Microwave-assisted synthesis provides unparalleled reaction acceleration for rapid library synthesis, while flow chemistry presents a superior option for safe and reproducible large-scale production.[15][18] The ultimate choice of methodology will be guided by the specific goals of the research program, balancing the trade-offs between substrate availability, desired regiochemistry, available instrumentation, and scale.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isopropyl-4-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-isopropyl-4-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.